molecular formula C3H4O3 B3066106 Pyruvic-2-13C acid CAS No. 70155-58-7

Pyruvic-2-13C acid

Cat. No.: B3066106
CAS No.: 70155-58-7
M. Wt: 89.05 g/mol
InChI Key: LCTONWCANYUPML-VQEHIDDOSA-N
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Description

Pyruvic-2-13C acid is a useful research compound. Its molecular formula is C3H4O3 and its molecular weight is 89.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo(213C)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6)/i2+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTONWCANYUPML-VQEHIDDOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C[13C](=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431412
Record name Pyruvic -2-13C acid
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Molecular Weight

89.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70155-58-7
Record name Pyruvic acid 2-C-13
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Record name Pyruvic -2-13C acid
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Record name 70155-58-7
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Foundational & Exploratory

Technical Guide: Identifying Anaplerotic Flux in Cancer Cells with [2-13C]Pyruvate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the identification of anaplerotic flux in cancer cells using [2-13C]pyruvate. It is designed for researchers and drug development professionals, focusing on the mechanistic differentiation between oxidative (PDH) and anaplerotic (PC) pathways.

Executive Summary

Metabolic reprogramming in cancer extends beyond the Warburg effect (aerobic glycolysis). To support rapid proliferation, cancer cells must replenish tricarboxylic acid (TCA) cycle intermediates consumed for biosynthesis—a process known as anaplerosis . Pyruvate Carboxylase (PC) is a critical anaplerotic node, converting pyruvate directly to oxaloacetate (OAA).

Standard tracers like [1-13C]pyruvate are insufficient for mapping downstream TCA fluxes because the C1 label is lost as


CO

during the pyruvate dehydrogenase (PDH) reaction.[1] [2-13C]pyruvate is the superior tracer for this application. It retains its label through both PDH and PC pathways, depositing the

C isotope into distinct positions within Glutamate. This positional difference allows for the precise quantification of the PC/PDH flux ratio, a vital metric for evaluating metabolic inhibitors.

Part 1: The Metabolic Landscape & Tracer Logic

The Bifurcation of Pyruvate

In the mitochondrial matrix, pyruvate faces two primary fates:

  • Oxidative Entry (PDH Complex): Pyruvate

    
     Acetyl-CoA + CO
    
    
    
    . This fuels the TCA cycle for ATP production.
  • Anaplerotic Entry (Pyruvate Carboxylase): Pyruvate + CO

    
    
    
    
    
    Oxaloacetate (OAA). This replenishes carbon for the synthesis of aspartate, lipids, and nucleotides.[2]
Why [2-13C]Pyruvate?

The utility of [2-13C]pyruvate lies in its unique atom-mapping properties.[1] Unlike [1-13C]pyruvate (where the label is decarboxylated by PDH) or [U-13C]pyruvate (which creates complex isotopomers), [2-13C]pyruvate generates a distinct "positional fingerprint" in the downstream metabolite Glutamate .

The Atom Mapping Mechanism
  • Via PDH (Oxidative):

    • [2-13C]Pyruvate becomes [1-13C]Acetyl-CoA (the carbonyl carbon).

    • [1-13C]Acetyl-CoA condenses with OAA to form Citrate.

    • After the first turn of the TCA cycle, the label resides at C5 of Glutamate (the

      
      -carboxyl group).
      
  • Via PC (Anaplerotic):

    • [2-13C]Pyruvate is carboxylated to form [2-13C]Oxaloacetate (the ketone carbon).

    • [2-13C]OAA condenses with Acetyl-CoA.

    • Through the cycle, this label ends up at C2 or C3 of Glutamate (due to fumarate symmetry equilibration).

G Pyruvate [2-13C]Pyruvate PDH PDH Complex Pyruvate->PDH PC Pyruvate Carboxylase Pyruvate->PC AcetylCoA [1-13C]Acetyl-CoA PDH->AcetylCoA -CO2 (C1 loss) OAA [2-13C]Oxaloacetate PC->OAA +CO2 Citrate_PDH Citrate (Label from Acetyl-CoA) AcetylCoA->Citrate_PDH Citrate_PC Citrate (Label from OAA) OAA->Citrate_PC Glu_C5 [5-13C]Glutamate (Oxidative Marker) Citrate_PDH->Glu_C5 TCA Cycle (1st Turn) Glu_C23 [2/3-13C]Glutamate (Anaplerotic Marker) Citrate_PC->Glu_C23 TCA Cycle (1st Turn)

Figure 1: Atom mapping of [2-13C]pyruvate. The tracer differentiates pathways by labeling distinct carbons in Glutamate (C5 via PDH vs. C2/3 via PC).

Part 2: Experimental Protocol (Steady-State MFA)

This protocol uses Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) . While NMR provides direct positional data, GC-MS is more sensitive for small sample sizes, provided specific fragmentation analysis is performed.

Materials & Reagents
  • Tracer: Sodium [2-13C]pyruvate (>99% isotopic purity).

  • Media: Glucose-free/Pyruvate-free DMEM (reconstituted with defined substrates).

  • Quenching Solution: 80% Methanol (pre-chilled to -80°C).

  • Internal Standard: Norvaline or [U-13C]Glutamate.

Step-by-Step Workflow
Step 1: Cell Culture & Adaptation
  • Seed cancer cells (e.g., A549, HeLa) in 6-well plates.

  • Ensure cells are in log-phase growth (60-70% confluence).

  • Wash: Rinse cells 2x with PBS to remove residual glucose/pyruvate.

Step 2: Isotope Labeling[2][3]
  • Pulse: Replace media with labeling medium containing:

    • 5-10 mM Glucose (unlabeled).

    • 2-5 mM [2-13C]Pyruvate .

    • Note: The presence of glucose ensures glycolysis is active, but the labeled pyruvate competes for mitochondrial entry.

  • Incubation: Incubate for 4–6 hours. This allows the TCA cycle intermediates to reach isotopic steady state (where the rate of labeling equals the rate of turnover).

Step 3: Metabolite Extraction
  • Quench: Rapidly aspirate media and add 1 mL of -80°C 80% Methanol directly to the monolayer. Speed is critical to stop enzymatic activity.

  • Scrape: Scrape cells on dry ice. Transfer suspension to a pre-chilled tube.

  • Cycle: Freeze-thaw (liquid N2 / 37°C bath) 3x to lyse membranes.

  • Clarify: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

  • Dry: Evaporate supernatant under nitrogen flow or SpeedVac.

Step 4: Derivatization (For GC-MS)

To distinguish C1-C5 fragments, we use TBDMS derivatization.

  • Resuspend dried extract in 30 µL Pyridine + 70 µL MTBSTFA (with 1% TBDMSCl).

  • Incubate at 60°C for 60 minutes.

  • Centrifuge and transfer to GC vials.

Part 3: Data Analysis & Interpretation[2][3][4]

Analytical Techniques: NMR vs. MS

The choice of detector determines how you calculate the flux.

Feature13C-NMR GC-MS / LC-MS
Detection Direct observation of Carbon position.[1]Mass-to-charge ratio (m/z) of fragments.
Specificity High. Distinct peaks for C2 (55.6 ppm) and C5 (182.0 ppm).Medium. Requires specific fragmentation analysis.
Sensitivity Low (Requires >10^7 cells).High (Works with <10^6 cells).
Data Output Peak Area Integration.Mass Isotopomer Distribution (MID).[4]
Calculating Flux Ratios (The "Self-Validating" Check)
Method A: Using 13C-NMR (The Gold Standard)

In the NMR spectrum of Glutamate:

  • C5 Resonance (~182 ppm): Represents flux via PDH .

  • C2 Resonance (~55 ppm): Represents flux via PC .

  • Calculation:

    
    
    
Method B: Using GC-MS (Fragment Deconvolution)

Standard MS analysis (M+1, M+2) is insufficient because both pathways produce M+1 Glutamate. You must analyze specific fragments:

  • Fragment A (C2-C5): Contains C2, C3, C4, C5.

    • If PDH is active (C5 labeled): Fragment A is M+1.

    • If PC is active (C2 labeled): Fragment A is M+1.

    • Differentiation: You need a fragment that excludes C5 or C2.

  • Fragment B (C1-C2) or C1-C4:

    • Often difficult to obtain clean C1-C2 fragments in TBDMS.

    • Alternative: Use Tandem MS (MS/MS) to fragment the Glutamate parent ion.[5]

    • Monitor transition: Precursor (M+1)

      
       Product (Loss of C5).
      
    • If signal is lost, the label was on C5 (PDH). If signal remains, label is on C2/3 (PC).

Data Presentation Table

When reporting results, structure your data as follows:

Sample GroupTotal Glutamate Pool (AU)Glu M+1 Enrichment (%)C5-Glu Enrichment (PDH)C2/3-Glu Enrichment (PC)PC/PDH Ratio
Control1.0015.2%12.1%3.1%0.25
Drug X (PDH Inhibitor)0.958.4%2.1%6.3%3.00
Drug Y (PC Inhibitor)0.8011.0%10.5%0.5%0.05

Note: A shift in the PC/PDH ratio without a drop in the total pool suggests metabolic plasticity (the cell is compensating).

Part 4: Troubleshooting & Validation

System Suitability Checks
  • The "Lactate Check": Verify the label is entering the cell. Check intracellular Lactate. High M+1 Lactate confirms [2-13C]pyruvate uptake and LDH activity.

  • The "Scrambling Check": In the PC pathway, OAA equilibrates with Fumarate (symmetric). This should result in equal labeling of C2 and C3 in Glutamate. If C2 >> C3, the equilibration is incomplete (rare in steady state) or there is a direct channeling issue.

Common Pitfalls
  • Using [1-13C]Pyruvate: Result: No label in Glutamate (lost as CO2). Solution: Ensure correct tracer purchase.

  • Over-incubation: If incubated too long (>24h), label scrambling via multiple TCA turns makes deconvolution difficult. Solution: Perform a time-course to define steady state (usually 4-6h).

  • Glutamine Interference: High exogenous glutamine can dilute the Glutamate pool, masking the signal from Pyruvate. Solution: Use physiological glutamine levels or correct for the "dilution factor" in flux calculations.

Workflow cluster_0 Sample Prep cluster_1 Processing cluster_2 Analysis Step1 Cell Culture (6-well plate) Step2 Tracer Incubation [2-13C]Pyruvate 4-6 Hours Step1->Step2 Step3 Quench & Extract (-80°C MeOH) Step2->Step3 Step4 Derivatization (TBDMS for GC-MS) Step3->Step4 Step5 Detection (GC-MS/MS or NMR) Step4->Step5 Step6 Isotopomer Deconvolution Step5->Step6

Figure 2: Experimental workflow for identifying anaplerotic flux.

References

  • Merritt, M. E., et al. (2019).[1] "First hyperpolarized [2-13C]pyruvate MR studies of human brain metabolism." Journal of Magnetic Resonance.

  • Cheng, T., et al. (2016).[6] "Metabolism of hyperpolarized [1-13C]pyruvate through alternate pathways in rat liver." Magnetic Resonance in Medicine.

  • Antoniewicz, M. R. (2018). "A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist." Experimental & Molecular Medicine.

  • Choi, C., et al. (2012).[2] "Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples." Magnetic Resonance in Medicine.

  • Jeffrey, F. M., et al. (2002).[2] "13C isotopomer analysis of glutamate by tandem mass spectrometry." Analytical Biochemistry.

Sources

Tracing the TCA Cycle: A Technical Guide to [2-13C]Pyruvate and Glutamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Pyruvic-2-13C Acid in Detecting Glutamate Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

In the investigation of cellular energetics and neurotransmission, [2-13C]Pyruvic acid serves as a specialized metabolic tracer distinct from its more common counterpart, [1-13C]pyruvate.[1] While [1-13C]pyruvate is the gold standard for assessing the Warburg effect (glycolysis-to-lactate flux), it fails to probe the tricarboxylic acid (TCA) cycle directly because its labeled carbon is lost as


CO

during the pyruvate dehydrogenase (PDH) reaction.[1]

In contrast, [2-13C]pyruvate retains its isotopic label during oxidative decarboxylation, transferring the


C nucleus into the acetyl-CoA pool and subsequently into the TCA cycle.[1] This unique property makes it the tracer of choice for directly monitoring glutamate synthesis , oxidative phosphorylation, and anaplerotic fluxes in vivo. This guide details the mechanistic pathways, experimental protocols, and data interpretation frameworks required to utilize [2-13C]pyruvate for detecting glutamate synthesis.[2]

Fundamentals of [2-13C]Pyruvate Metabolism[3]

To interpret spectral data accurately, researchers must understand the atom-by-atom fate of the tracer. The utility of [2-13C]pyruvate lies in its ability to distinguish between the two primary mitochondrial entry points: Pyruvate Dehydrogenase (PDH) and Pyruvate Carboxylase (PC) .

The PDH Pathway (Oxidative Flux)

When [2-13C]pyruvate enters the mitochondria and is acted upon by PDH:

  • Decarboxylation: The C1 carboxyl group is released as CO

    
     (unlabeled).
    
  • Acetylation: The C2 carbonyl carbon (labeled) becomes the C1 (carbonyl) of Acetyl-CoA .

  • Condensation: [1-13C]Acetyl-CoA condenses with oxaloacetate to form citrate.

  • Isomerization & Oxidation: Through the cycle, the label moves to C5 of

    
    -Ketoglutarate .
    
  • Transamination:

    
    -Ketoglutarate is transaminated to form [5-13C]Glutamate .
    

Key Insight: Detection of [5-13C]Glutamate is the definitive signature of oxidative TCA cycle flux via PDH.

The PC Pathway (Anaplerotic Flux)

In astrocytes and gluconeogenic tissues, Pyruvate Carboxylase (PC) converts pyruvate directly to oxaloacetate (OAA):

  • Carboxylation: [2-13C]Pyruvate becomes [2-13C]Oxaloacetate .

  • Condensation: [2-13C]OAA condenses with unlabeled Acetyl-CoA.

  • Cycling: The label eventually appears at C3 (and C2) of Glutamate.[3]

Key Insight: The presence of [3-13C]Glutamate or [2-13C]Glutamate indicates anaplerotic entry via PC, allowing researchers to distinguish neuronal (PDH-dominant) from glial (PC-dominant) metabolism.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates of [2-13C]pyruvate, highlighting the specific carbon positions in the resulting glutamate molecule.

G cluster_legend Pathway Legend Pyr [2-13C]Pyruvate (C2 Labeled) AcCoA [1-13C]Acetyl-CoA Pyr->AcCoA PDH (-CO2) OAA [2-13C]Oxaloacetate Pyr->OAA Pyruvate Carboxylase (PC) Cit_PDH Citrate (C5 Labeled) AcCoA->Cit_PDH + OAA AlphaKG_PDH α-Ketoglutarate (C5 Labeled) Cit_PDH->AlphaKG_PDH Glu_PDH [5-13C]Glutamate (Oxidative Marker) AlphaKG_PDH->Glu_PDH Transamination Cit_PC Citrate (C3 Labeled) OAA->Cit_PC + Acetyl-CoA Glu_PC [2/3-13C]Glutamate (Anaplerotic Marker) Cit_PC->Glu_PC TCA Cycling key1 Red Path: Oxidative (Neuronal) key2 Blue Path: Anaplerotic (Glial/Liver)

Caption: Metabolic fate map of [2-13C]Pyruvate. The tracer bifurcates into oxidative (PDH) and anaplerotic (PC) pathways, yielding distinct glutamate isotopomers.

Analytical Modalities: NMR vs. Hyperpolarized MRI[4][5]

Selecting the correct detection modality is critical based on the temporal resolution required.

Table 1: Modality Comparison for [2-13C]Pyruvate Detection
FeatureThermal High-Res NMRHyperpolarized

C-MRI
Principle Equilibrium magnetization detection of extracts or in vivo.>10,000x signal enhancement via Dynamic Nuclear Polarization (DNP).[1]
Time Scale Steady-state (Hours/Days).Real-time kinetics (Seconds/Minutes).[4]
Sensitivity Low (requires long acquisition).Extremely High (single shot detection).
Key Analyte Complex isotopomers (multiplets) to calculate flux.Appearance of [5-13C]Glutamate peak.[1][5][6][7]
Primary Challenge Sensitivity limits in vivo.[8]Short

relaxation (~30-40s) & Chemical Shift Displacement.
Best For Detailed metabolic modeling (Isotopomer Analysis).Imaging rapid metabolic fluxes (e.g., in tumors or stroke).

Experimental Protocol: Hyperpolarized [2-13C]Pyruvate

This protocol focuses on Hyperpolarized


C-MRI , as it is the cutting-edge application for observing real-time glutamate synthesis in vivo.
Pre-Clinical Preparation[1]
  • Substrate: Prepare [2-13C]pyruvic acid (typically ~14 M neat fluid) doped with a trityl radical (e.g., 15 mM AH111501) and a glassing agent (if necessary).

  • Polarization:

    • Load sample into a DNP polarizer (e.g., SPINlab or HyperSense).

    • Irradiate with microwaves at ~1.4 K and 3.35 T (or 5 T) for 1–3 hours until solid-state polarization saturates.

  • Dissolution:

    • Rapidly dissolve the frozen sample with superheated, pressurized buffer (TRIS/NaOH/EDTA) to neutralize pH to ~7.4.

    • Critical Step: The final concentration of pyruvate should be ~80 mM. Temperature must be ~37°C.

    • Quality Control: Verify pH and temperature immediately.

In Vivo Administration & Acquisition
  • Injection: Administer a bolus (approx. 2 mL/kg for rats) via tail vein cannulation over 10–12 seconds.

  • Pulse Sequence Design (The "Variable Flip Angle" Strategy):

    • Unlike [1-13C]pyruvate, the downstream metabolites of [2-13C]pyruvate (like [5-13C]glutamate) appear more slowly due to the multiple enzymatic steps (PDH -> Citrate Synthase -> Aconitase -> IDH -> GDH/Aminotransferase).

    • Protocol: Use a Spectral-Spatial Excitation or Chemical Shift Imaging (CSI) sequence.

    • Flip Angles: Employ a progressive (variable) flip angle scheme. Start with low flip angles (e.g., 10°) to preserve magnetization of the pyruvate pool, increasing to 90° at later time points (30–60s post-injection) to maximize signal from the synthesized glutamate.

  • Artifact Management:

    • [2-13C]Pyruvate has a large chemical shift dispersion (Pyruvate C2 ~206 ppm vs. Glutamate C5 ~182 ppm).

    • Ensure the bandwidth of the excitation pulse is sufficient to cover the range, or use metabolite-specific pulses to avoid Chemical Shift Displacement Artifacts (CSDA) .

Data Processing
  • Denoising: Apply Higher-Order Singular Value Decomposition (HOSVD) or similar spectral-temporal denoising filters to enhance the low-SNR glutamate peaks.

  • Quantification: Integrate the area under the curve (AUC) for:

    • [2-13C]Pyruvate (Substrate).[1][2][3][4][6][7][9]

    • [5-13C]Glutamate (Product).

    • [2-13C]Lactate (Competing pathway).

Data Interpretation & Logic

The Glutamate-to-Pyruvate Ratio

The primary metric for assessing mitochondrial capacity is the ratio of labeled glutamate to the pyruvate input function.



  • Interpretation: A decrease in this ratio indicates mitochondrial dysfunction (e.g., in heart failure or neurodegeneration). An increase may indicate hypermetabolic states or specific tumor phenotypes.

Distinguishing PDH vs. PC
  • High [5-13C]Glu / Low [3-13C]Glu: Indicates dominant PDH flux (typical of neurons).

  • Presence of [2/3-13C]Glu: Indicates active Pyruvate Carboxylase (typical of astrocytes or glioma cells).

  • Note: In hyperpolarized experiments, the PC-derived signal is often below the detection threshold due to the slow turnover of the large OAA pool. Thermal NMR of extracts is preferred if PC quantification is the primary goal.

Workflow Diagram

Workflow Prep 1. DNP Polarization (1-3 hrs @ 1.4K) Dissolution 2. Rapid Dissolution (Neutralize pH) Prep->Dissolution Injection 3. Bolus Injection (In Vivo) Dissolution->Injection Metabolism 4. Biological Conversion Pyr -> Glu Injection->Metabolism < 10s Acquisition 5. MR Spectroscopy (Variable Flip Angle) Metabolism->Acquisition Real-time Analysis 6. Kinetic Modeling (kPL, Flux Ratios) Acquisition->Analysis

Caption: Experimental workflow for Hyperpolarized [2-13C]Pyruvate studies.

References

  • Measuring Mitochondrial Metabolism in Rat Brain in vivo using MR Spectroscopy of Hyperpolarized [2-13C]Pyruvate Source: PubMed Central (PMC) URL:[Link]

  • First hyperpolarized [2-13C]pyruvate MR studies of human brain metabolism Source: Journal of Magnetic Resonance / NIH URL:[Link]

  • Comparative Evaluation of Hyperpolarized [13C]pyruvate and [13C]lactate for Imaging Neuronal and Glioma Metabolism Source: ACS Sensors URL:[Link]

  • In vivo 13C NMR measurements of cerebral glutamine synthesis as evidence for glutamate–glutamine cycling Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link][10]

  • Acquisition and quantification pipeline for in vivo hyperpolarized 13C magnetic resonance spectroscopy Source: Magnetic Resonance in Medicine / NIH URL:[Link]

Sources

Probing the Engine of the Heart: A Technical Guide to Pyruvic-2-13C Acid in Cardiac Energy Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of pyruvic-2-13C acid as a powerful tool to investigate the intricate pathways of cardiac energy metabolism. We will delve into the core principles, experimental methodologies, and data interpretation, offering a comprehensive resource for harnessing this technique to advance cardiovascular research and therapeutic development.

Introduction: The Power of Stable Isotopes in Unraveling Cardiac Metabolism

The heart, a relentless engine, requires a constant and substantial supply of energy, primarily in the form of adenosine triphosphate (ATP), to fuel its continuous contractile function. This energy is largely generated through the mitochondrial oxidation of various substrates, including fatty acids, glucose, ketones, and amino acids. Alterations in these metabolic pathways are increasingly recognized as central to the pathophysiology of numerous cardiac diseases, including heart failure, ischemia, and diabetic cardiomyopathy.[1][2]

Stable isotope tracers, such as those enriched with Carbon-13 (¹³C), offer a safe and non-invasive window into the dynamic metabolic fluxes within the living heart.[3] Unlike radioactive isotopes, stable isotopes do not decay, making them suitable for in vivo human studies. By introducing a ¹³C-labeled substrate into the system and tracking the incorporation of the ¹³C label into downstream metabolites, we can quantitatively assess the activity of specific metabolic pathways.[3][4]

Pyruvate stands at a critical juncture in cellular metabolism.[1] It is the end-product of glycolysis and can be transported into the mitochondria to be converted into acetyl-CoA by the pyruvate dehydrogenase (PDH) complex, thereby fueling the Krebs cycle.[1][5] Alternatively, pyruvate can be converted to lactate or alanine in the cytoplasm. The strategic placement of the ¹³C label on the pyruvate molecule determines which metabolic pathways can be interrogated.

Why this compound? A Tale of Two Carbons

The choice between [1-¹³C]pyruvate and [2-¹³C]pyruvate is critical and depends on the specific metabolic question being addressed.

  • [1-¹³C]pyruvate: When [1-¹³C]pyruvate is decarboxylated by the pyruvate dehydrogenase (PDH) complex to form acetyl-CoA, the ¹³C label is lost as ¹³CO₂, which exists in equilibrium with bicarbonate (H¹³CO₃⁻).[5][6] Therefore, measuring the production of ¹³C-bicarbonate provides a direct assessment of PDH flux.[5][7] However, this label does not enter the Krebs cycle, limiting its utility for studying downstream oxidative metabolism.[6][8]

  • [2-¹³C]pyruvate: In contrast, when [2-¹³C]pyruvate is converted to [1-¹³C]acetyl-CoA, the ¹³C label is retained and enters the Krebs cycle.[8][9] This allows for the tracking of the ¹³C atom as it is incorporated into various Krebs cycle intermediates and related amino acids, providing a much richer view of mitochondrial oxidative metabolism.[9][10]

The primary downstream metabolites detectable from [2-¹³C]pyruvate are:

  • [5-¹³C]glutamate: Glutamate is in rapid exchange with the Krebs cycle intermediate α-ketoglutarate. The appearance of the ¹³C label at the C5 position of glutamate is a robust indicator of Krebs cycle flux.[9][10][11]

  • [1-¹³C]acetylcarnitine: Acetylcarnitine serves as a buffer for the acetyl-CoA pool and its labeling provides insights into acetyl-CoA metabolism.[11][12]

  • [2-¹³C]lactate and [2-¹³C]alanine: The labeling of these metabolites reflects the activity of lactate dehydrogenase (LDH) and alanine transaminase (ALT), respectively, providing information on cytosolic metabolic pathways.[11]

By using [2-¹³C]pyruvate, researchers can simultaneously assess pyruvate oxidation, Krebs cycle activity, and other related metabolic pathways, offering a more comprehensive picture of cardiac energy metabolism.[6][9]

Visualizing the Metabolic Journey of this compound

The metabolic fate of [2-¹³C]pyruvate within a cardiac myocyte is a dynamic process involving multiple interconnected pathways. The following diagram illustrates the key transformations and the resulting labeled metabolites that can be detected.

Pyruvic_2_13C_Pathway Metabolic Fate of this compound cluster_cytosol Cytosol cluster_mitochondria Mitochondria Pyruvic_2_13C This compound Lactate [2-13C]Lactate Pyruvic_2_13C->Lactate LDH Alanine [2-13C]Alanine Pyruvic_2_13C->Alanine ALT AcetylCoA [1-13C]Acetyl-CoA Pyruvic_2_13C->AcetylCoA PDH Acetylcarnitine [1-13C]Acetylcarnitine AcetylCoA->Acetylcarnitine CAT Krebs_Cycle Krebs Cycle AcetylCoA->Krebs_Cycle Glutamate [5-13C]Glutamate Krebs_Cycle->Glutamate Transamination

Caption: Metabolic pathways of this compound in cardiomyocytes.

Experimental Workflow: From Hyperpolarization to Data Acquisition

The low natural abundance of ¹³C and its low gyromagnetic ratio result in an inherently low signal-to-noise ratio (SNR) for detection by magnetic resonance spectroscopy (MRS). To overcome this limitation, a technique called hyperpolarization is employed, which can enhance the ¹³C signal by over 10,000-fold.[13][14] This dramatic signal enhancement allows for the real-time, non-invasive assessment of metabolic fluxes in vivo.[13][15]

The following diagram outlines a typical experimental workflow for a hyperpolarized ¹³C MRS study using this compound.

HP_13C_Workflow Hyperpolarized 13C MRS Experimental Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_output Output Pyruvic_Acid [2-13C]Pyruvic Acid (Good Manufacturing Practice) Polarizer Polarization (e.g., 5T, 2.5-3h) Pyruvic_Acid->Polarizer Dissolution Rapid Dissolution & Quality Control Polarizer->Dissolution Injection Intravenous Injection of Hyperpolarized Pyruvate Dissolution->Injection MRS_Acquisition Dynamic 13C MRS Acquisition (e.g., 3T MRI Scanner) Injection->MRS_Acquisition Data_Processing Data Processing & Analysis MRS_Acquisition->Data_Processing Metabolite_Quantification Quantification of [2-13C]Pyruvate and Downstream Metabolites Data_Processing->Metabolite_Quantification Flux_Analysis Metabolic Flux Analysis Metabolite_Quantification->Flux_Analysis

Caption: A streamlined workflow for hyperpolarized 13C MRS experiments.

Detailed Experimental Protocol: Hyperpolarized ¹³C MRS of the Heart

This protocol provides a generalized framework. Specific parameters should be optimized based on the experimental model and instrumentation.

I. Preparation of Hyperpolarized [2-¹³C]Pyruvic Acid

  • Starting Material: Utilize Good Manufacturing Practice (GMP) grade [2-¹³C]pyruvic acid to ensure safety and sterility for in vivo applications.[11]

  • Polarization:

    • Place the [2-¹³C]pyruvic acid sample in a polarizer (e.g., 5 Tesla).

    • Polarize the sample for approximately 2.5 to 3 hours.[11]

  • Dissolution and Quality Control:

    • Rapidly dissolve the hyperpolarized sample in a sterile, buffered solution suitable for injection.

    • Perform immediate quality control checks to ensure the pH, temperature, and concentration of the pyruvate solution are within acceptable ranges for administration.[11]

II. In Vivo Administration and Data Acquisition

  • Animal/Human Subject Preparation:

    • Anesthetize the subject (if applicable) and monitor vital signs throughout the experiment.[7]

    • Position the subject within the MRI scanner, ensuring the heart is within the detection range of the ¹³C coil.

  • Hyperpolarized [2-¹³C]Pyruvate Injection:

    • Administer the hyperpolarized [2-¹³C]pyruvate solution intravenously as a bolus. A typical dose for human studies is around 0.1 mmol/kg.[16]

  • Dynamic ¹³C MRS Data Acquisition:

    • Initiate a pre-programmed dynamic ¹³C MRS sequence immediately upon injection.

    • Acquire spectra at regular intervals (e.g., every 1-3 seconds) to capture the real-time conversion of pyruvate to its downstream metabolites.[9][11]

    • A slice-selective pulse-and-acquire sequence is often used to localize the signal to the heart.[10][14]

III. Data Processing and Analysis

  • Spectral Processing:

    • Apply appropriate post-processing to the raw spectral data, including Fourier transformation, phase correction, and baseline correction.

  • Metabolite Quantification:

    • Identify and quantify the signal intensities of [2-¹³C]pyruvate, [5-¹³C]glutamate, [1-¹³C]acetylcarnitine, [2-¹³C]lactate, and [2-¹³C]alanine at each time point.

  • Metabolic Flux Calculation:

    • Calculate the rates of production of the downstream metabolites relative to the initial pyruvate signal to determine metabolic fluxes.

    • Kinetic modeling can be applied to derive more detailed flux parameters.

Data Interpretation: Gaining Mechanistic Insights

The quantitative data obtained from hyperpolarized ¹³C MRS experiments with [2-¹³C]pyruvate can provide profound insights into the metabolic state of the heart.

ParameterMetabolic PathwayInterpretation of Changes
[5-¹³C]glutamate / [2-¹³C]pyruvate ratio Krebs Cycle FluxA decrease in this ratio suggests reduced entry of pyruvate-derived acetyl-CoA into the Krebs cycle, which can be indicative of mitochondrial dysfunction or a shift in substrate utilization.[9][10]
[1-¹³C]acetylcarnitine / [2-¹³C]pyruvate ratio Acetyl-CoA Pool DynamicsAn increase in this ratio may reflect an increased acetyl-CoA pool that is not being readily oxidized in the Krebs cycle.[11][12]
[2-¹³C]lactate / [2-¹³C]pyruvate ratio Glycolytic ActivityAn elevated ratio is often observed in ischemic conditions where anaerobic glycolysis is upregulated.[9]
[2-¹³C]alanine / [2-¹³C]pyruvate ratio Alanine MetabolismChanges in this ratio can reflect alterations in amino acid metabolism and the interplay between glycolysis and amino acid synthesis.

Case Study: Ischemia and Heart Failure

In studies of post-ischemic hearts, a significant decrease in the production of ¹³C-labeled citrate and glutamate has been observed, coupled with a substantial increase in lactate production.[9] This metabolic signature reflects a shift away from aerobic oxidation in the mitochondria towards anaerobic glycolysis, a hallmark of ischemic injury.

Similarly, in models of heart failure, a reduction in the incorporation of ¹³C from pyruvate into glutamate has been noted, indicating impaired Krebs cycle activity.[10] These findings highlight the potential of hyperpolarized ¹³C MRS with [2-¹³C]pyruvate to non-invasively assess the metabolic remodeling that occurs in cardiac disease.

Applications in Drug Development

The ability to quantitatively assess cardiac metabolic fluxes in real-time opens up exciting avenues for drug development.

  • Target Engagement and Pharmacodynamics: This technique can be used to determine if a drug that targets a specific metabolic enzyme is engaging its target and producing the desired downstream metabolic effect in the heart.

  • Efficacy Studies: By monitoring metabolic changes in response to a therapeutic intervention in animal models of heart disease, researchers can gain early insights into the potential efficacy of a drug candidate.

  • Patient Stratification: In the future, hyperpolarized ¹³C MRI could potentially be used to identify patient populations with specific metabolic profiles who are most likely to respond to a particular therapy.

  • Cardiotoxicity Screening: Changes in cardiac metabolism can be an early indicator of drug-induced cardiotoxicity. Hyperpolarized ¹³C MRS could serve as a sensitive tool for screening new drug candidates for potential adverse cardiac effects.

The non-invasive nature of this technique makes it particularly well-suited for longitudinal studies, allowing for the assessment of metabolic changes over the course of a disease and in response to treatment.[13]

Conclusion and Future Directions

The use of this compound in conjunction with hyperpolarized magnetic resonance spectroscopy has emerged as a transformative technology for the study of cardiac energy metabolism. It provides a unique and powerful means to non-invasively probe the intricate workings of the Krebs cycle and related pathways in the living heart. As this technology continues to evolve and become more widely accessible, it holds immense promise for advancing our understanding of cardiovascular disease, accelerating the development of novel therapies, and ultimately, improving patient outcomes. The ability to directly visualize and quantify metabolic fluxes in the human heart will undoubtedly play a pivotal role in the future of cardiovascular research and clinical practice.[15]

References

  • Simultaneous investigation of cardiac pyruvate dehydrogenase flux, Krebs cycle metabolism and pH using hyperpolarized [1,2-13C2]pyruvate in vivo. National Institutes of Health. Available at: [Link]

  • Real-time assessment of Krebs cycle metabolism using hyperpolarized 13C magnetic resonance spectroscopy. National Institutes of Health. Available at: [Link]

  • Probing human heart TCA cycle metabolism and response to glucose load using hyperpolarized [2-13 C]pyruvate MRS. PubMed. Available at: [Link]

  • Noninvasive In Vivo Assessment of Cardiac Metabolism in the Healthy and Diabetic Human Heart Using Hyperpolarized 13C MRI. Circulation Research. Available at: [Link]

  • Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers in Cardiovascular Medicine. Available at: [Link]

  • Real Time Assessment of Krebs Cycle Metabolism with Hyperpolarized [2-13C]Pyruvate. University of Cambridge. Available at: [Link]

  • Cardiac Energy Metabolism in Heart Failure. Circulation Research. Available at: [Link]

  • Inhibition of Pyruvate Dehydrogenase in the Heart as an Initiating Event in the Development of Diabetic Cardiomyopathy. MDPI. Available at: [Link]

  • Hyperpolarized 13C magnetic resonance reveals early- and late-onset changes to in vivo pyruvate metabolism in the failing heart. National Institutes of Health. Available at: [Link]

  • Hyperpolarized 13C Metabolic MRI of the Human Heart: Initial Experience. National Institutes of Health. Available at: [Link]

  • In vivo investigation of cardiac metabolism in the rat using MRS of hyperpolarized [1-13C] and [2-13C]pyruvate. National Institutes of Health. Available at: [Link]

  • Hyperpolarized 13C-Magnetic Resonance Spectroscopy. Circulation: Cardiovascular Imaging. Available at: [Link]

  • Associations Between Gut Microbiota and Mitochondrial Metabolites, with Growth Differentiation Factor-15 as a Marker of Oxidative Stress in Heart Failure vs. Healthy Ageing. MDPI. Available at: [Link]

  • Probing Human Heart TCA Cycle Metabolism and Response to Glucose Load using Hyperpolarized [2-13C]Pyruvate MR Spectroscopy. ResearchGate. Available at: [Link]

  • Comprehensive metabolic modeling of multiple 13C-isotopomer data sets to study metabolism in perfused working hearts. National Institutes of Health. Available at: [Link]

  • Pyruvate carboxylase mediated anaplerosis promotes antioxidant capacity by sustaining TCA cycle and redox metabolism in liver. PubMed Central. Available at: [Link]

  • Anaplerosis of the citric acid cycle: Role in energy metabolism of heart and skeletal muscle. Jean-Marc Nuoffer. Available at: [Link]

  • 13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity. MDPI. Available at: [Link]

  • 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience. Available at: [Link]

  • Cardiac anaplerosis in health and disease: food for thought. National Institutes of Health. Available at: [Link]

  • Isotopically Nonstationary 13C Metabolic Flux Analysis in Resting and Activated Human Platelets. PubMed Central. Available at: [Link]

  • In vivo assessment of pyruvate dehydrogenase flux in the heart using hyperpolarized carbon-13 magnetic resonance. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Dynamic 13C MR spectroscopy as an alternative to imaging for assessing cerebral metabolism using hyperpolarized pyruvate in humans. PubMed Central. Available at: [Link]

  • 13C-Metabolic Flux Analysis for Understanding Cardiac Energy Homeostasis. Grantome. Available at: [Link]

  • Hyperpolarized 13C NMR detects rapid drug-induced changes in cardiac metabolism. National Institutes of Health. Available at: [Link]

  • In vivo investigation of cardiac metabolism in the rat using MRS of hyperpolarized [1-13C] and [2-13C]pyruvate. PubMed. Available at: [Link]

Sources

Methodological & Application

Advanced Application Note: Optimized Hyperpolarization of [2-13C]Pyruvic Acid via Dissolution DNP

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

While [1-13C]Pyruvate is the gold standard for imaging the Warburg effect (glycolysis), it has a fundamental limitation: the C1 label is decarboxylated by Pyruvate Dehydrogenase (PDH) and lost as


CO

.[1] To probe the Tricarboxylic Acid (TCA) Cycle —critical for assessing mitochondrial dysfunction in neurodegeneration and cardiac failure—researchers must utilize [2-13C]Pyruvate .

This protocol details the hyperpolarization of [2-13C]Pyruvate.[1][2][3] Unlike C1, the C2 nucleus is a ketone carbon retained during PDH conversion, transferring its hyperpolarization to [1-13C]Acetyl-CoA , which subsequently enters the Krebs cycle to label [5-13C]Glutamate .

Key Technical Challenges addressed in this guide:

  • Relaxation Rates: C2 has a shorter

    
     than C1 due to stronger dipolar coupling with methyl protons. We discuss deuteration strategies to mitigate this.
    
  • Chemical Shift Artifacts: The chemical shift dispersion requires precise bandwidth management during acquisition.

  • Radical Optimization: Specific electron paramagnetic agent (EPA) ratios for the C2 resonance.

Sample Preparation (The Physics & Chemistry)

The foundation of high polarization (


) lies in the amorphous glass formation and the electron spin density.
Reagents and Composition[4][5][6]
  • Substrate: [2-13C]Pyruvic Acid (Density: ~1.27 g/mL).

    • Expert Tip: Use [2-13C, 3,3,3-d3]Pyruvic Acid (methyl-deuterated) if available. Deuteration of the methyl group reduces dipolar relaxation, extending the liquid-state

      
       from ~40s to >60s at 3T.
      
  • Radical (EPA): AH111501 (Trityl OX063).

  • Relaxation Agent: Gadolinium chelate (e.g., ProHance/Gadoteridol or Dotarem).

Formulation Protocol

This protocol scales to a standard 1.45 g clinical sample size but can be downscaled for preclinical use.

ComponentQuantityFinal ConcentrationFunction
[2-13C]Pyruvic Acid 1.45 g (~1140 µL)~14 M (Neat)Target Nuclei & Glassing Matrix
Trityl Radical (AH111501) 26.5 mg15 mMSource of electrons for DNP
Gd Chelate (500 mM stock) 4.3 µL~1.5 mMShortens electron

(

) to boost DNP efficiency

Step-by-Step Assembly:

  • Weighing: Weigh the Trityl radical into a sterile microcentrifuge tube.

  • Mixing: Add the [2-13C]Pyruvic acid. Vortex vigorously for 10 minutes. The radical is hydrophobic and requires significant energy to dissolve in the viscous acid.

  • Doping: Add the Gd chelate. Vortex for an additional 30 seconds.

  • Verification: Centrifuge briefly to ensure no undissolved radical crystals remain. The solution must be a deep, transparent green/black.

  • Loading: Transfer to the DNP sample cup (PEEK or equivalent) and insert into the polarizer immediately to prevent radical aggregation.

The DNP Polarization Process[2][4][6][7][8][9][10]

Polarizer Settings[2]
  • Temperature: 0.8 K – 1.2 K (Lower is strictly better for C2 polarization).

  • Magnetic Field: 3.35 T or 5.0 T (Standard commercial polarizers).

  • Microwave Frequency:

    • @ 3.35 T: ~94.005 GHz (Optimize via frequency sweep).

    • @ 5.00 T: ~140.05 GHz.

    • Note: The optimal frequency for [2-13C] often shifts +5-10 MHz compared to [1-13C] due to the different electronic environment affecting the radical's EPR line width in the presence of the specific isotopomer.

Build-up Monitoring

Irradiate for 60–90 minutes . Monitor the solid-state build-up curve.[4]

  • Success Criteria: The build-up time constant (

    
    ) should be 1500–2000s. Saturation is typically reached at 
    
    
    
    .

Dissolution & Neutralization (The Chemistry)

Upon dissolution, the pyruvic acid (strong acid) must be instantly neutralized to a physiological pH (7.4) and temperature (37°C).[4]

Dissolution Media Formulation

Target Volume: 5.0 mL (Injectable dose). Target Concentration: 80 mM [2-13C]Pyruvate.

Buffer Recipe (for 1.45 g Acid sample):

  • Base: NaOH (Sodium Hydroxide). Stoichiometry is 1:1 with Pyruvic acid.

    • Calculation: 1.45 g Pyruvic Acid / 89.05 g/mol (MW of labeled acid)

      
       16.3 mmol.
      
    • NaOH req: 16.3 mmol. Use a stock solution (e.g., 10 M) or solid pellets dissolved in the media.

  • Buffer: 40 mM TRIS (buffer capacity) + 0.3 mM EDTA (chelates trace metal ions that cause relaxation).

  • Solvent: HPLC-grade water.

The "Self-Validating" Logic: The dissolution vessel is heated to ~180°C (vapor pressure ~10 bar). When fired, the superheated water creates turbulent mixing. If the NaOH ratio is off by >5%, the pH will drift outside the 6.5–8.0 window, destroying the biological utility. Always validate pH on a dummy run before the expensive experiment.

Quality Control (QC) & Workflow Visualization

Before injection, the sample must pass the "Release Criteria" within 60 seconds of dissolution.

QC Decision Tree
  • Visual Inspection: Clear solution? (Cloudiness = undissolved radical/salt precipitation).

  • pH Check: 7.2 – 7.8 (Use an electronic pH meter or high-sensitivity strips).

  • Temperature: 35°C – 38°C.

  • Polarization: Measure on a benchtop polarimeter. Expect >30%.

Experimental Workflow Diagram

DNP_Workflow Prep Sample Prep [2-13C]PA + Trityl + Gd Freeze Flash Freeze Formation of Glass Prep->Freeze DNP Microwave Irradiation 0.8K / ~94 GHz / 90 min Freeze->DNP Solid State Dissolution Rapid Dissolution Superheated NaOH/Tris DNP->Dissolution Hyperpolarized Transfer Transfer & Neutralization Remove Radical (Filter) Dissolution->Transfer Liquid State (<10s) QC QC Check pH, Temp, Concentration Transfer->QC QC->Prep Fail (Restart) Injection Injection MR Acquisition QC->Injection Pass

Figure 1: End-to-end workflow for [2-13C]Pyruvate hyperpolarization. Critical time-sensitive steps occur after Dissolution.

Biological Application: The TCA Cycle

The unique value of [2-13C]Pyruvate is its ability to trace mitochondrial oxidation.

Metabolic Fate

Unlike C1-pyruvate, which probes Lactate Dehydrogenase (LDH), C2-pyruvate probes Pyruvate Dehydrogenase (PDH) and the subsequent TCA cycle flux.[1]

Pathway Logic:

  • [2-13C]Pyruvate enters the mitochondria.

  • PDH converts it to [1-13C]Acetyl-CoA (and unlabeled CO2).

  • Citrate Synthase condenses Acetyl-CoA with Oxaloacetate to form [1-13C]Citrate .

  • Aconitase/IDH converts Citrate to [5-13C]

    
    -Ketoglutarate .
    
  • Alanine Transaminase (ALT) can also convert Pyruvate to [2-13C]Alanine (cytosolic).

Pathway Visualization

TCA_Pathway Pyr [2-13C]Pyruvate (Substrate) LDH LDH Pyr->LDH ALT ALT Pyr->ALT PDH PDH Pyr->PDH Lac [2-13C]Lactate Ala [2-13C]Alanine AcCoA [1-13C]Acetyl-CoA CS Citrate Synthase AcCoA->CS Cit [1-13C]Citrate TCA TCA Cycle Enzymes Cit->TCA Glu [5-13C]Glutamate CO2 CO2 (Unlabeled) LDH->Lac ALT->Ala PDH->AcCoA PDH->CO2 CS->Cit TCA->Glu

Figure 2: Metabolic fate of the C2 label. Note that the label is retained into the TCA cycle (Citrate/Glutamate), unlike [1-13C]Pyruvate.

Acquisition Parameters (Expert Notes)

  • Pulse Sequence: Use a Spectral-Spatial Excitation or a metabolite-specific EPI sequence.

  • Flip Angle: Use a variable flip angle (VFA) scheme to preserve magnetization over the 60s window.

  • Center Frequency: Be aware that [2-13C]Pyruvate (ketone) resonates at ~206 ppm , while [1-13C]Acetyl-CoA (carbonyl) is at ~200 ppm and [5-13C]Glutamate is at ~182 ppm . The bandwidth must cover this range (~25 ppm) without aliasing.

References

  • Park, I., et al. (2019). First hyperpolarized [2-13C]pyruvate MR studies of human brain metabolism.[1] Journal of Magnetic Resonance.

  • Merritt, M. E., et al. (2011). Hyperpolarized 13C MR spectroscopy of the tricarboxylic acid cycle. NMR in Biomedicine.

  • Schroeder, M. A., et al. (2009). In vivo assessment of pyruvate dehydrogenase flux in the heart using hyperpolarized [2-13C]pyruvate. Proceedings of the National Academy of Sciences.

  • Cunningham, C. H., et al. (2007). Pulse sequence for dynamic imaging of hyperpolarized 13C. Journal of Magnetic Resonance.

  • Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. Proceedings of the National Academy of Sciences.

Sources

Application Note: In Vivo 13C MRS Imaging Techniques for Brain Metabolism Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In vivo Carbon-13 Magnetic Resonance Spectroscopy (


 MRS) is the gold standard for non-invasive quantification of neuro-metabolic fluxes. Unlike 

-FDG PET, which measures only glucose uptake,

MRS traces the fate of carbon atoms through the Tricarboxylic Acid (TCA) cycle and the glutamate-glutamine neurotransmitter cycle. This capability allows for the differentiation of neuronal versus glial oxidative metabolism, a critical endpoint in neurodegenerative disease research and drug development.

This guide details two distinct methodologies:

  • Dynamic

    
     Glucose Infusion:  For steady-state metabolic flux analysis (
    
    
    
    ,
    
    
    ).
  • Hyperpolarized

    
     Pyruvate:  For real-time assessment of glycolytic vs. oxidative state (Warburg effect).
    

Technical Prerequisites & Hardware Setup

Successful


 experiments require specialized hardware to handle the low gyromagnetic ratio (

) of carbon (approx. 1/4 of protons) and the specific coupling physics.
Coil Configuration
  • Transceiver Design: A quadrature

    
     surface coil provides the highest sensitivity for localized cortical regions (e.g., occipital or frontal cortex).
    
  • Proton Channel: A

    
     decoupling coil (often a volume birdcage or integrated surface loops) is mandatory. It serves three purposes:
    
    • Shimming:

      
       field homogenization.
      
    • Localization: Acquiring scout images.

    • Decoupling/NOE: Generating the Nuclear Overhauser Effect (NOE) to boost

      
       signal and decoupling proton spins during acquisition to collapse multiplets.
      
Field Strength & SAR Management
  • High Field (≥ 7T): Preferred for spectral dispersion (separating Glu C4 from Gln C4).

  • Clinical Field (3T): Feasible but requires optimized decoupling sequences (e.g., WALTZ-16 or GARP) to manage Specific Absorption Rate (SAR).

  • Tip: For human studies, use bilevel decoupling : High power only during the acquisition window, and low power (NOE build-up) during the relaxation delay.

Protocol A: Dynamic Glucose Infusion (Flux Analysis)

This protocol measures the rate of


 incorporation into amino acids, allowing calculation of the neuronal TCA cycle rate (

) and glutamate-glutamine cycling (

).
Substrate Selection
  • [1-

    
    ]Glucose:  The standard. Labels Glutamate C4 (Glu4) first.
    
  • [1,6-

    
    ]Glucose:  Increases signal yield per mole of glucose but more expensive.
    
  • [2-

    
    ]Acetate:  Specifically taken up by astrocytes; used to isolate glial metabolism.
    
Infusion Methodology (Human/Primate)

Objective: Rapidly achieve and maintain fractional enrichment (FE) of plasma glucose at ~70%.

PhaseDurationActionRationale
Baseline -15 to 0 minAcquire natural abundance

spectra.
Establish lipid/background signal levels.
Bolus 0 to 10 minHigh-rate infusion (e.g., 900 mL/hr 20% w/v

-Glc).
Rapidly raise plasma

to target levels.
Decay 10 to 15 minExponential decrease in pump rate.[1]Prevent hyperglycemia overshoot.
Maintenance 15+ minVariable rate (feedback controlled).Maintain steady-state hyperglycemia (130–160 mg/dL).

Validation Step: Measure plasma glucose and lactate levels every 10–15 minutes via blood draw to calibrate the Input Function (IF) for modeling.

Acquisition Sequence: POCE vs. Direct Detection

For drug development requiring high throughput, POCE (Proton Observed Carbon Edited) is recommended over direct detection due to the


 sensitivity gain of detecting protons.

POCE Sequence Parameters:

  • Sequence: POCE-PRESS or semi-LASER with

    
     inversion pulses.
    
  • TE/TR: Short TE (15–30 ms) to minimize

    
     loss; TR ~2000–4000 ms.
    
  • Editing: Alternate scans with and without a

    
     inversion pulse.
    
    • Difference Spectrum: Yields signals only from protons attached to

      
       (metabolites formed from infused glucose).
      
    • Sum Spectrum: Yields total metabolite (

      
      ) concentration.
      
  • Output: Fractional Enrichment (FE) = Difference / Sum.

Protocol B: Hyperpolarized Pyruvate (Real-Time Metabolic Imaging)

This technique uses Dynamic Nuclear Polarization (DNP) to increase signal by >10,000x, enabling imaging of metabolic conversion in seconds.

Workflow Diagram

HP_Workflow Prep Sample Prep [1-13C]Pyruvate + Radical DNP DNP Polarizer 1.4K, 3.35T, ~1-2 hrs Prep->DNP Dissolution Dissolution Superheated Buffer DNP->Dissolution Microwave Irradiation QC QC Check pH, Temp, Radical filter Dissolution->QC Injection Intravenous Injection < 60s from dissolution QC->Injection Rapid Transport Acq MR Acquisition EPI / Spiral Sequence Injection->Acq T1 decay (t1/2 ~40s)

Caption: Workflow for Hyperpolarized 13C Pyruvate experiments. Speed is critical post-dissolution due to short T1 relaxation times.

Acquisition Strategy
  • Substrate: [1-

    
    ]Pyruvate.
    
  • Target Metabolites:

    • [1-

      
      ]Lactate:  Marker of LDH activity (Warburg effect/Glycolysis).
      
    • [

      
      ]Bicarbonate:  Marker of PDH activity (Entry into Oxidative Phosphorylation).
      
  • Sequence: Spectral-Spatial Excitation (EPI or Spiral readouts) is required to image multiple chemical shifts simultaneously with high temporal resolution (2–3 sec/frame).

  • Flip Angle: Variable Flip Angle (VFA) scheme is crucial to preserve hyperpolarized magnetization across the time-course.

Data Analysis & Metabolic Modeling

Raw spectral data must be converted into metabolic fluxes using kinetic models.

The Metabolic Pathway

The labeling pattern from [1-


]Glucose allows separation of neuronal and glial compartments.

Metabolic_Path cluster_blood Blood Plasma cluster_brain Brain Tissue (Neuron) cluster_glia Glia (Astrocyte) Glc_Blood [1-13C]Glucose Glc_Brain Glucose Glc_Blood->Glc_Brain Transport Pyr Pyruvate (C3) Glc_Brain->Pyr Glycolysis AcCoA Acetyl-CoA (C2) Pyr->AcCoA PDH TCA TCA Cycle AcCoA->TCA Glu4 Glutamate C4 (First Label) TCA->Glu4 V_TCA (Neuron) Glu3 Glutamate C3 (Second Turn) Glu4->Glu3 TCA Turnover Gln4 Glutamine C4 Glu4->Gln4 V_cyc (Neurotransmission) Gln4->Glu4 Gln-Glu Cycle

Caption: Simplified carbon flow from [1-13C]Glucose. The label enters the TCA cycle via Acetyl-CoA, labeling Glutamate C4 first. Exchange with Glia labels Glutamine.

Kinetic Equations (Simplified)

To derive


 and 

, fit the time-course of Fractional Enrichment (FE) for Glu4 and Gln4 to the Bloch-McConnell equations:


  • 
    :  Determined by the initial rise of Glu4.
    
  • 
    :  Determined by the lag time between Glu4 and Gln4 labeling.
    

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Broad Linewidths Poor Shimming or insufficient decoupling.Perform localized

shimming on the water signal. Verify decoupling power (check SAR limits).
Low Signal (Direct) NOE not optimized.Ensure proton decoupling is ON (low power) during the TR delay to build NOE.
Glucose Spike Infusion pump error.Use exponential decay protocols rather than fixed rate. Verify IV line patency.
Low Polarization (HP) Transfer time too long.Minimize time from dissolution to injection (< 60s). Use automated injection systems.

References

  • Gruetter, R., et al. (2003). "Direct measurement of brain glucose concentrations in humans by 13C NMR spectroscopy." Proceedings of the National Academy of Sciences. Link

  • de Graaf, R. A., et al. (2003). "In vivo 13C NMR spectroscopy of the human brain at high magnetic fields." NMR in Biomedicine. Link

  • Rothman, D. L., et al. (2011). "In vivo nuclear magnetic resonance spectroscopy studies of the relationship between the glutamate-glutamine neurotransmitter cycle and functional neuroenergetics." Philosophical Transactions of the Royal Society B. Link

  • Nelson, S. J., et al. (2013). "Metabolic imaging of patients with prostate cancer using hyperpolarized [1-13C]pyruvate." Science Translational Medicine. Link

  • Cunningham, C. H., et al. (2016). "Hyperpolarized 13C Metabolic MRI of the Human Heart: Initial Experience." Circulation Research. Link

Sources

Application Note: High-Fidelity Preparation of Pyruvic-2-13C Acid for Hyperpolarized and High-Resolution NMR

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyruvic acid labeled at the C2 position ([2-13C]pyruvate) represents a critical biosensor for interrogating the tricarboxylic acid (TCA) cycle and oxidative phosphorylation in real-time. Unlike [1-13C]pyruvate, which primarily reports on glycolytic flux (Lactate dehydrogenase activity) and PDH flux via bicarbonate release, [2-13C]pyruvate retains its label upon entry into the mitochondria, converting to [1-13C]Acetyl-CoA. This application note details the rigorous preparation, quality control, and hyperpolarization formulation of [2-13C]pyruvic acid. We address the specific challenges of C2-labeling, including chemical instability (parapyruvate formation), solvent effects on chemical shift, and optimization of Dynamic Nuclear Polarization (DNP) formulations for maximum signal enhancement.

Introduction: The Strategic Value of C2 Labeling

In metabolic flux analysis, the choice of isotopomer dictates the biological window. While [1-13C]pyruvate is the clinical standard for imaging the Warburg effect (Pyruvate


 Lactate), it is "blind" to downstream mitochondrial oxidation because the C1 label is lost as 

CO

during the pyruvate dehydrogenase (PDH) reaction.

[2-13C]Pyruvate bridges this gap. It allows simultaneous detection of:

  • Anaerobic Glycolysis: Conversion to [2-13C]Lactate.

  • Oxidative Metabolism: Conversion to [1-13C]Acetyl-CoA, subsequently labeling TCA intermediates like [5-13C]Glutamate and [1-13C]Acetylcarnitine.

Metabolic Fate Diagram

The following pathway illustrates the divergence of the C2 label (highlighted in red) compared to C1.

MetabolicFate Pyruvate [2-13C]Pyruvate (C2 Label) Lactate [2-13C]Lactate (Cytosol) Pyruvate->Lactate LDH AcetylCoA [1-13C]Acetyl-CoA (Mitochondria) Pyruvate->AcetylCoA PDH CO2 CO2 (Unlabeled) Pyruvate->CO2 (C1 lost) TCA TCA Cycle Flux ([5-13C]Glutamate) AcetylCoA->TCA Citrate Synthase

Figure 1: Metabolic fate of the C2 label. Unlike C1, which is exhaled as CO2, C2 enters the mitochondrial TCA cycle.

Material Characterization & Stability

Pyruvic acid is chemically unstable. It spontaneously undergoes aldol-like condensation to form parapyruvate (dimer) and zymonic acid (trimer), especially at room temperature or in the presence of moisture. These impurities act as relaxation sinks, drastically reducing


 relaxation times and polarization levels.
Impurity Profile & Chemical Shifts[1][2][3][4][5][6]
CompoundCarbon PositionChemical Shift (

, ppm)
Notes
[2-13C]Pyruvate (Ketone) C2206.0 - 208.0 Primary active species.
[2-13C]Pyruvate (Hydrate) C294.0 - 96.0 Equilibrium gem-diol form in water.
Parapyruvate (Impurity) Various179.0 - 182.0 Broad peaks; indicates degradation.
[2-13C]Lactate C269.0 - 71.0 Metabolic product.
[1-13C]Acetyl-CoA C1~200.0 Downstream mitochondrial product.

Critical Insight: In aqueous solution, pyruvate exists in equilibrium between the ketone and hydrate forms. The ketone is the substrate for enzymes, but the hydrate acts as a reservoir. High-resolution NMR must account for both peaks to quantify concentration accurately.

Protocol A: Baseline Quality Control (Liquid NMR)

Before DNP, the precursor must be validated. Impurities >1% are unacceptable for hyperpolarization.

Reagents
  • [2-13C]Pyruvic acid (Isotec/Sigma or CIL, >99% enrichment).

  • Deuterium Oxide (

    
    ).
    
  • Internal Standard: TSP (Trimethylsilylpropanoic acid), 1 mM.

Procedure
  • Sample Prep: Dissolve 20

    
    L of [2-13C]pyruvic acid in 600 
    
    
    
    L of
    
    
    containing TSP.
  • pH Adjustment: Crucial Step. Pyruvic acid is highly acidic (pKa ~2.5). Adjust pH to ~7.0 using NaOD if checking physiological shifts, or leave acidic to check raw material purity (impurities are often more visible in acidic conditions).

  • Acquisition:

    • Pulse Program: zg30 (30° pulse) or zgpg30 (proton decoupled).

    • Relaxation Delay (

      
      ): 
      
      
      
      10 seconds (Carboxyl/Ketone carbons have long
      
      
      ).
    • Scans: 16–32 (High sensitivity of 13C allows few scans).

  • Analysis: Integrate the C2 ketone peak (~206 ppm) against the C2 hydrate peak (~95 ppm).

    • Pass Criteria: Parapyruvate peaks (179-182 ppm) < 1% of total integral.

Protocol B: Hyperpolarization Precursor Formulation (DNP)

This is the industry-standard protocol for preparing "doses" for Dissolution DNP (d-DNP). This formulation uses a Trityl radical for electron source and Gadolinium to shorten electron


 (enhancing the Solid Effect).
The "Golden Recipe"
  • Substrate: [2-13C]Pyruvic Acid (Neat liquid).

  • Radical: AH111501 (OX063) Trityl Radical. Target conc: 15 mM .

  • Doping Agent: Gadolinium chelate (e.g., ProHance/Dotarem). Target conc: 1.5 mM .

Step-by-Step Formulation
  • Radical Weighing (The Micro-Challenge):

    • OX063 is a static, fluffy powder. Weighing 1-2 mg is error-prone.

    • Best Practice: Prepare a Master Stock . Dissolve ~30 mg of OX063 in a calculated volume of neat [2-13C]pyruvic acid (density ~1.27 g/mL) to achieve exactly 15 mM.

    • Calculation:

      
      .
      
  • Gadolinium Addition:

    • Add a 50:1 dilution of commercially available Gd-chelate (0.5 M stock) to the mixture to reach 1.5 mM final concentration.

    • Why? Gd

      
       facilitates spin diffusion and shortens the polarization buildup time constant (
      
      
      
      ) without significantly quenching the final nuclear polarization.
  • Homogenization & Degassing:

    • Vortex vigorously. Sonicate for 5 minutes at <30°C.

    • Degassing: Oxygen is paramagnetic. Freeze the sample in liquid nitrogen, thaw, and repeat (freeze-thaw) inside a glove box or under inert atmosphere if possible.

  • Aliquoting:

    • Dispense 20-50

      
      L aliquots into DNP sample cups.
      
    • Flash Freeze: Immediately drop into liquid nitrogen.

    • Storage: Store at -80°C. Shelf life is limited (weeks) as the radical can slowly react with the acid even at low temps.

DNP Workflow Diagram

DNP_Workflow Stock Master Mix Prep (Pyruvate + 15mM OX063 + 1.5mM Gd) QC QC Check (Liquid NMR for Purity) Stock->QC Aliquot Aliquot & Flash Freeze (-80°C Storage) Stock->Aliquot Polarizer DNP Polarizer (1.4K, 3.35T, microwave irradiation) Aliquot->Polarizer Load Sample Dissolution Rapid Dissolution (Superheated TRIS/NaOH buffer) Polarizer->Dissolution < 1.5s Transfer Injection Injection/Acquisition (In vivo or High-Res NMR) Dissolution->Injection < 10s Transfer

Figure 2: End-to-end workflow for hyperpolarized sample preparation.

Troubleshooting & Best Practices

The "Yellowing" Effect

Pyruvic acid should be clear. A yellow tint indicates polymerization (parapyruvate formation).

  • Cause: Storage > 4°C, moisture ingress, or old stock.

  • Impact: Parapyruvate has short

    
    , causing rapid polarization loss during transfer.
    
  • Fix: Distill pyruvic acid under vacuum immediately before mixing with the radical if purity is <98%.

pH Shock

Upon dissolution, the acidic pyruvic acid is neutralized with a base (usually NaOH and TRIS buffer).

  • Target: pH 7.4 - 7.6.

  • Risk: If pH < 6, the pyruvate/hydrate equilibrium shifts, and injection causes acidosis in animal models. If pH > 8, rapid degradation of pyruvate occurs (aldol condensation is base-catalyzed).

  • Validation: Always measure the pH of the "waste" aliquot from the dissolution prior to injection.

Polarization Efficiency

Typical solid-state polarization for [2-13C]pyruvate should reach >30% after 60 minutes at 1.4 K.

  • If polarization is low (<15%): Check for crystallization . The sample must form a glass (amorphous solid) upon freezing. If it crystallizes (turns opaque white instead of transparent), the electrons cannot distribute polarization.

  • Solution: Add 10% glycerol or DMSO to the formulation to force glass formation.

References

  • Cunningham, C. H., et al. (2016). Hyperpolarized 13C Metabolic MRI of the Human Heart: Initial Experience. Circulation Research. Link

  • Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. PNAS. Link

  • Golman, K., et al. (2006). Molecular imaging with endogenous substances. PNAS. Link

  • Sigma-Aldrich. Pyruvic acid-2-13C Product Specification.Link

  • Lumata, L., et al. (2012). Impact of Gd3+ on DNP of [1-13C]Pyruvate Doped with Trityl OX063. Journal of Physical Chemistry A. Link

Application Note: Optimized Intravenous Delivery of Hyperpolarized 13C Tracers in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Race Against Relaxation

In hyperpolarized (HP)


 MRI, the injection protocol is not merely a drug delivery mechanism; it is an integral component of the imaging sequence. Unlike gadolinium or radiotracers, HP probes (e.g., 

) possess a non-renewable magnetization state that decays with a time constant (

) of approximately 40–60 seconds in vivo.

The Core Challenge: Every second of delay between dissolution and delivery results in an exponential loss of signal-to-noise ratio (SNR). However, the mouse vasculature imposes strict limits on injection rate and volume. A rate that is too slow wastes polarization; a rate that is too fast causes hemodynamic shock or extravasation, ruining the experiment.

This guide details the "Zero-Dead-Time" injection protocol, balancing hemodynamic safety with the preservation of the hyperpolarized state.

Pre-Clinical Setup & Animal Preparation[1]

Success is determined before the tracer leaves the polarizer. Physiological stability—specifically temperature—is paramount, as metabolic conversion rates (


) are temperature-dependent.
Thermal Homeostasis
  • Requirement: Maintain core body temperature at

    
    .
    
  • Causality: A drop to

    
     can significantly reduce lactate dehydrogenase (LDH) activity, creating false negatives in tumor metabolism studies.
    
  • Protocol:

    • Anesthetize mice with isoflurane (1.5–2.0% in

      
      ).
      
    • Place animal on a water-heated bed or warm-air system immediately after induction.

    • Monitor rectal temperature and respiration rate continuously.

Tail Vein Cannulation (The "Secure Line")

Direct needle sticks are unacceptable for HP studies due to the risk of extravasation during rapid bolus injection. A secured catheter is mandatory.

  • Equipment: 27G or 30G needle connected to PE-10 or PE-20 polyethylene tubing (approx. 30 cm length).

  • Dead Volume Management: The catheter tubing creates "dead volume." This must be pre-filled with heparinized saline to prevent clotting, but this saline volume must be accounted for in the injection timing (see Section 4).

Cannulation Steps:

  • Dilation: Warm the tail (warm water or heat lamp) to dilate lateral veins.[1]

  • Insertion: Insert the catheter needle bevel-up into the lateral tail vein at a shallow angle.[2]

  • Verification: Observe "flashback" of blood into the tubing.[1][2][3][4]

  • Securing: Secure the needle/tubing to the tail using surgical tape or tissue glue (Vetbond).

  • Patency Check: Gently flush 20–30

    
     of saline. Resistance indicates extravasation; re-cannulate immediately if detected.
    

Tracer Preparation & Quality Control

The transition from the polarizer (e.g., SpinLab or HyperSense) to the syringe is the highest-risk phase for polarization loss.

The Neutralization Check

The dissolution fluid (often superheated water/buffer) mixes with the frozen acid (pyruvic acid).

  • Target: pH 7.2–7.8, Temperature

    
    .
    
  • QC Step: Measure pH of a small aliquot immediately after dissolution. Do not inject if pH

    
     or 
    
    
    
    to avoid acid/base burns or precipitation.
Syringe Loading
  • Volume: Load the syringe with the calculated dose (see Table 1) plus the Dead Volume of the catheter line.

  • Bubble Removal: Critical. Microbubbles cause susceptibility artifacts in MRI (signal voids) and can be fatal (embolism).

The Injection Protocol

This section describes the "Sandwich Bolus" technique, designed to maximize tracer delivery while clearing the line.

Injection Parameters

HP studies often require volumes slightly higher than standard toxicological limits to achieve sufficient SNR.

Table 1: Recommended Injection Parameters for HP


 
ParameterValue (Mouse ~25g)Rationale
Total Bolus Volume 300 – 400

High volume required for SNR; exceeds standard 10% blood vol.
Concentration 80 – 100 mMStandard for

.
Injection Duration 12 – 15 secondsBalances shear stress vs.

decay.
Injection Rate ~25

Prevents vein rupture.
Saline Chase 100 – 150

Pushes expensive tracer out of dead volume into circulation.
Manual vs. Automated Injection

Option A: Automated Power Injector (Recommended)

  • Setup: Two syringes (Tracer + Saline) connected via a Y-valve to the tail catheter.

  • Triggering: The MRI scanner sends a TTL pulse to the injector to start delivery exactly at

    
     or 
    
    
    
    .
  • Advantage: Highly reproducible rate; eliminates operator variability.

Option B: Manual Injection

  • Technique: Operator stands next to the bore (requires non-magnetic tools).

  • Coordination: "3-2-1-Inject." The scan is triggered manually upon completion of the injection.

  • Disadvantage: Inconsistent rates; higher risk of moving the animal.

The "Sandwich" Workflow
  • Pre-Scan: Connect catheter to the injection line. Ensure no bubbles at the junction.

  • Dissolution: Dissolve sample. Transfer to syringe.

  • Transport: Run (safely) to the scanner.

  • Injection Start:

    • Inject Tracer (e.g., 350

      
      ) over 12s.
      
    • Immediately switch valve (if manual) or trigger second phase (automated).

    • Inject Saline Chase (150

      
      ) over 5s.
      
  • Acquisition: Sequence (e.g., EPSI or spiral CSI) usually starts 5–10s after the start of injection to capture the arterial input function (AIF).

Visualization: Experimental Workflows

Diagram 1: The "Race Against Relaxation" Workflow

This diagram illustrates the critical time-dependent steps from polarization to data acquisition.

HP_Workflow Polarizer DNP Polarizer (1.4K, 3-5T) Dissolution Dissolution (Superheated Buffer) Polarizer->Dissolution Microwave OFF QC Rapid QC (pH, Temp, Vol) Dissolution->QC T=0s QC->Polarizer Fail: Abort Transport Transport to MRI (Magnetic Shielding) QC->Transport T=10s Injection IV Injection (12-15s Duration) Transport->Injection T=25s Chase Saline Chase (Clear Dead Vol) Injection->Chase T=37s Acquisition MRI Acquisition (Dynamic Spectroscopy) Chase->Acquisition T=42s

Caption: Timeline of a typical HP 13C experiment. Time (T) represents seconds elapsed since dissolution.

Diagram 2: Physiological & Hardware Setup

This diagram details the physical connection and feedback loops required for a safe injection.

Setup_Diagram cluster_hardware Injection Hardware cluster_animal Animal Physiology Injector Power Injector (Dual Syringe) YValve Low-Dead-Vol Y-Connector Injector->YValve Tracer + Saline Catheter Tail Vein Catheter (PE-10 Tubing) YValve->Catheter Mouse Mouse (Inside Bore) Catheter->Mouse IV Delivery Vitals Monitoring (Temp/Resp/ECG) Vitals->Mouse Feedback Loop Scanner MRI Console (Trigger Source) Scanner->Injector TTL Trigger Scanner->Vitals Gating Signal

Caption: Hardware configuration ensuring synchronization between the MRI scanner, injector, and animal physiology.

Troubleshooting & Self-Validation

How do you verify the experiment worked?

  • The "Flashback" Verification: Before connecting the injector, manual withdrawal of the syringe plunger must show blood entering the hub. No blood = No vein.

  • The Urea Phantom: Place a small tube of

    
    -Urea near the mouse. This provides a non-metabolized reference signal.
    
    • Scenario: Low Pyruvate Signal + High Urea Signal = Injection Failure (extravasation or line block).

    • Scenario: Low Pyruvate + Low Urea = Polarization Failure (hardware issue).

  • Metabolic Ratio Check: In healthy mouse kidneys, Pyruvate

    
     Alanine conversion is rapid. In tumors, Pyruvate 
    
    
    
    Lactate is dominant. If you see only Pyruvate and no downstream metabolites after 20s, the injection likely went subcutaneous (extravasation), as uptake into tissue is minimal from the subcutaneous space.

Safety & Ethics

  • Volume Overload: Injecting 400

    
     into a 25g mouse increases blood volume by 
    
    
    
    . This is a physiological stressor.
    • Mitigation: Do not exceed 15 mL/kg unless necessary. Monitor respiration; a gasp reflex often indicates acute volume overload.

  • Anesthesia: Isoflurane is a vasodilator, which helps with cannulation, but it also depresses metabolism. Keep isoflurane levels consistent (e.g., 1.5%) across all cohorts to ensure comparable

    
     rates.
    

References

  • Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. Proceedings of the National Academy of Sciences, 100(18), 10158–10163. Link

  • Chen, A. P., et al. (2007). Feasibility of using hyperpolarized [1-13C]lactate as a substrate for in vivo metabolic imaging.[5][6][7][8][9] Magnetic Resonance Imaging, 26(6), 721-726. Link

  • Lau, A. Z., et al. (2010). Rapid multislice imaging of hyperpolarized 13C pyruvate and bicarbonate in the heart. Magnetic Resonance in Medicine, 64(5), 1323–1331. Link

  • University of British Columbia. (2023). Tail Vein Injections in the Mouse and Rat SOP. UBC Animal Care Services. Link

  • Cunningham, C. H., et al. (2007). Pulse sequence for dynamic imaging of hyperpolarized 13C. Journal of Magnetic Resonance, 187(2), 357-362. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Quality Control of Pyruvic-2-13C Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Zymonic Acid Impurities from Pyruvic-2-13C Acid Samples Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Troubleshooting Guide & FAQs

Core Directive: The "Zymonic Acid" Challenge

As Senior Application Scientists, we understand that high-purity [2-13C]Pyruvic Acid is the cornerstone of hyperpolarized metabolic imaging (DNP-MRI) and metabolic flux analysis. However, pyruvic acid is chemically labile. Even under standard storage conditions, it undergoes a spontaneous, autocatalytic aldol-like condensation to form parapyruvic acid , which subsequently cyclizes into the stable lactone zymonic acid (ZA) .

Why this matters:

  • Spectral Interference: ZA introduces spurious signals in the 13C-NMR spectrum, complicating kinetic modeling.

  • Toxicity: While pyruvate is endogenous, high concentrations of impurities can alter local pH and cellular metabolism in ex vivo or in vivo studies.

  • Polarization Efficiency: Impurities can act as relaxation sinks or alter the glassing properties during DNP, reducing the final polarization level.

This guide provides authoritative protocols to diagnose, remove, and prevent zymonic acid contamination.

Diagnostic Hub: Identification & Assessment

Q: How do I definitively confirm zymonic acid contamination in my [2-13C]Pyruvate sample?

A: High-resolution 13C-NMR is the gold standard for non-destructive verification.

Pyruvic acid exists in dynamic equilibrium between its keto (oxo) form and its hydrate (gem-diol) form. Zymonic acid appears as distinct additional peaks, particularly in the carbonyl region.

Diagnostic Markers (13C NMR in D2O, pH ~1):

SpeciesCarbon PositionChemical Shift (

, ppm)
Notes
Pyruvic Acid (Keto) C1 (Carboxyl)~170.3Dominant species in neat acid.
Pyruvic Acid (Hydrate) C1 (Carboxyl)~178.7Equilibrium partner; ratio depends on water content.
Zymonic Acid C1 / C5Distinct Multiplets ZA has 4 pH-sensitive carbons. Look for non-exchangeable peaks flanking the pyruvate signals.
Parapyruvic Acid C1~179 - 182Intermediate dimer; often transient.

Analyst Note: If you observe "ghost" peaks that do not shift with simple pH titration in the same manner as the monomeric pyruvate/hydrate equilibrium, you likely have Zymonic Acid. ZA is a stable lactone ring that does not rapidly hydrolyze back to pyruvate under mild conditions.

Q: Can I use HPLC to quantify the impurity?

A: Yes, but it is generally discouraged for 13C-enriched samples due to sample loss. If you must use HPLC for bulk QC:

  • Column: Organic Acid column (e.g., Bio-Rad Aminex HPX-87H).

  • Mobile Phase: 5 mM H2SO4.

  • Detection: UV at 210 nm.

  • Result: Zymonic acid elutes significantly later than pyruvic acid due to its less polar lactone structure.

Remediation Protocol: Purification via Vacuum Distillation[1]

Q: My sample is degraded. How do I remove the zymonic acid?

A: The only effective method for restoring high purity is Vacuum Distillation . Zymonic acid has a significantly higher boiling point and lower volatility than pyruvic acid. It will remain in the distillation pot as a viscous, yellowish residue.

WARNING: [2-13C]Pyruvic acid is expensive. Standard organic synthesis distillation (using 100mL+ flasks) will result in unacceptable hold-up volume losses. You must use a micro-scale approach.

Protocol: Micro-Scale Vacuum Distillation for 13C-Pyruvate

Prerequisites:

  • Apparatus: Kugelrohr distillation setup OR a Short-Path Micro-Distillation head with a "cow" receiver.

  • Vacuum: High-vacuum pump capable of

    
     mmHg (Torr).
    
  • Heating: Silicone oil bath or air bath (Kugelrohr).

Step-by-Step Methodology:

  • System Preparation:

    • Clean all glassware thoroughly. Oven-dry to remove all traces of moisture (water catalyzes further dimerization).

    • Grease all joints lightly with high-vacuum grease to ensure a perfect seal.

  • Loading:

    • Transfer the crude [2-13C]Pyruvic acid into the source bulb/flask.

    • Add a magnetic stir bar (critical to prevent bumping). Do not use boiling stones, as they are ineffective under high vacuum.

  • Degassing (The "Stripping" Phase):

    • Cool the receiving flask with dry ice/acetone or liquid nitrogen.

    • Apply vacuum gradually at room temperature first. This removes volatile contaminants (acetic acid, trace solvents) and dissolved gases.

  • Distillation:

    • Target Vacuum: 10–25 mmHg.

    • Target Temperature:

      • At 25 mmHg : Distills at 75–80°C .[1]

      • At 10 mmHg : Distills at 54–58°C .

    • Slowly ramp the heat source. Do not overheat the pot (

      
      ), as this accelerates thermal decomposition of the remaining residue.
      
    • Collect the clear, colorless distillate. Stop immediately when the residue in the pot becomes viscous/dark yellow.

  • Recovery:

    • Release vacuum with dry nitrogen or argon (never ambient air).

    • Seal the receiving flask immediately.

Scientific Rationale: Zymonic acid is formed via an interfacial reaction that is accelerated by heat. By distilling at reduced pressure, we lower the boiling point, minimizing the thermal energy available to drive the forward reaction during the purification process itself.

Prevention & Storage Strategy

Q: How do I prevent zymonic acid from reforming?

A: You are fighting thermodynamics; the formation of zymonic acid is spontaneous (


). However, you can kinetically inhibit the reaction.

Storage Rules:

  • Temperature is Critical:

    • -80°C: Mandatory for long-term storage (>1 month). At this temperature, the reaction rate is effectively zero.

    • -20°C: Acceptable for short-term active use (weeks).

    • 4°C / Room Temp: FORBIDDEN. Significant dimerization occurs within days.

  • Moisture Control:

    • Pyruvic acid is hygroscopic. Water acts as a catalyst for the aldol condensation steps.

    • Store under an inert atmosphere (Argon/Nitrogen).

    • Seal vials with Parafilm or use septum caps to minimize air exchange.

  • Light Exclusion:

    • Store in amber vials. While UV degradation is a separate pathway, photochemical radical formation can induce other side reactions.

Mechanistic Visualization

The formation of zymonic acid is not a simple degradation; it is a structured organic synthesis occurring spontaneously in your sample tube.

ZymonicAcidFormation PA Pyruvic Acid (Monomer) PPA Parapyruvic Acid (Linear Dimer) PA->PPA Aldol-like Condensation ZA Zymonic Acid (Cyclic Lactone) PPA->ZA Cyclization (-H2O) ZA->PPA Hydrolysis (Slow/Negligible) Factor1 Accelerants: Heat, Base, Moisture Factor1->PA

Figure 1: The spontaneous dimerization pathway of Pyruvic Acid. Note that the final step to Zymonic Acid is a dehydration (loss of water), making the reverse hydrolysis difficult in non-aqueous storage conditions.

References

  • Hundshammer, C., et al. (2017).[2] Imaging of pH in vivo using hyperpolarized 13C-labelled zymonic acid. Nature Communications.[3] Available at: [Link]

  • Organic Syntheses. (1944). Pyruvic Acid Purification Protocols. Coll. Vol. 1, p.475. Available at: [Link]

  • Kim, P., et al. (2024). Accelerated Zymonic Acid Formation from Pyruvic Acid at the Interface of Aqueous Nanodroplets. Journal of Physical Chemistry Letters. Available at: [Link]

  • Eugene, A. J., & Guzman, M. I. (2019). Crystal structure of zymonic acid and a redetermination of its precursor, pyruvic acid. Acta Crystallographica Section E. Available at: [Link]

Sources

Technical Support Center: Correcting for B1 Inhomogeneity in 13C Metabolic Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for correcting B1 inhomogeneity in 13C metabolic imaging. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of achieving accurate and reproducible quantitative metabolic data. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.

Introduction: The Challenge of B1 Inhomogeneity in Quantitative 13C Imaging

The radiofrequency (RF) transmit field, denoted as B1, is a cornerstone of magnetic resonance imaging (MRI). It is the pulse of energy that excites the nuclear spins, allowing for the generation of a detectable MR signal.[1] In an ideal scenario, this B1 field would be perfectly uniform across the entire imaging volume. However, in reality, it is often spatially non-uniform, a phenomenon known as B1 inhomogeneity.[2] This non-uniformity leads to variations in the flip angle, the degree to which the magnetization is tipped away from its equilibrium position.

In hyperpolarized 13C metabolic imaging, where the goal is to track the conversion of substrates like [1-13C]-pyruvate into downstream metabolites, a precise and consistent flip angle is critical for accurate quantification of metabolic rates (e.g., kPL).[3] B1 inhomogeneity can introduce significant errors in these measurements, leading to misinterpretation of metabolic activity.[4] This guide will provide a comprehensive overview of how to identify, troubleshoot, and correct for B1 inhomogeneity in your 13C metabolic imaging studies.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues related to B1 inhomogeneity in your 13C metabolic imaging experiments.

Problem 1: Signal Loss or "Dark Regions" in My 13C Metabolite Maps

Symptoms: You observe areas of unexpectedly low signal intensity in your pyruvate, lactate, or other metabolite images, which do not seem to correspond to the underlying anatomy or physiology.

Causality: Significant signal loss is a classic sign of B1 inhomogeneity.[2] In regions where the B1 field is weaker than intended, the applied RF pulse fails to achieve the desired flip angle. This "under-flipping" results in reduced transverse magnetization and, consequently, a weaker MR signal. At high magnetic fields (3T and above), this issue is often exacerbated.[5][6]

Step-by-Step Troubleshooting Protocol:

  • Verify Coil Positioning and Patient Anatomy:

    • Ensure that the region of interest (ROI) is centered within the most homogeneous volume of the 13C transmit coil. For commonly used clamshell coils, this is typically a limited volume around the isocenter.[3][4]

    • Careful patient or animal positioning is crucial to minimize experimental variations.[3]

  • Perform a B1 Map:

    • A B1 map provides a visual and quantitative representation of the B1 field distribution across your imaging volume.[7] This is an essential step for diagnosing the extent of the inhomogeneity.

    • Various B1 mapping techniques are available, such as the Bloch-Siegert shift method or Actual Flip-Angle Imaging (AFI).[8][9][10]

  • Implement B1 Correction Strategies:

    • Prospective Correction (During Acquisition):

      • Use B1-Insensitive RF Pulses: Adiabatic pulses are designed to be less sensitive to variations in B1 field strength.[11][12] They can provide more uniform excitation across an inhomogeneous B1 field, albeit sometimes at the cost of higher Specific Absorption Rate (SAR).

      • RF Shimming: For systems with multi-channel transmit capabilities, RF shimming can be used to tailor the B1 field and improve its homogeneity over the ROI.[10][13]

    • Retrospective Correction (Post-Processing):

      • If a B1 map was acquired, it can be used to correct the metabolite images after the scan.[5][14] The correction algorithm will typically normalize the signal intensity on a voxel-by-voxel basis according to the measured local flip angle.

      • Several toolboxes and software packages are available for B1 correction.[15]

Workflow for Diagnosing and Correcting Signal Loss:

cluster_0 Diagnosis cluster_1 Correction Signal_Loss Observe Signal Loss in Metabolite Maps Check_Positioning Verify Coil and Subject Positioning Signal_Loss->Check_Positioning Acquire_B1_Map Acquire a B1 Map Check_Positioning->Acquire_B1_Map Analyze_Map Analyze B1 Map for Inhomogeneity Acquire_B1_Map->Analyze_Map Prospective_Correction Prospective Correction (Adiabatic Pulses, RF Shimming) Analyze_Map->Prospective_Correction If planning new acquisition Retrospective_Correction Retrospective Correction (Post-Processing with B1 Map) Analyze_Map->Retrospective_Correction For existing data Corrected_Images Generate Corrected Metabolite Maps Prospective_Correction->Corrected_Images Retrospective_Correction->Corrected_Images B1_Inhomogeneity B1 Inhomogeneity Flip_Angle_Variation Spatial Variation in Flip Angle B1_Inhomogeneity->Flip_Angle_Variation Signal_Loss Signal Loss / Dark Regions Flip_Angle_Variation->Signal_Loss Quantitative_Errors Inaccurate kPL Calculation Flip_Angle_Variation->Quantitative_Errors

Caption: The causal chain from B1 inhomogeneity to experimental errors.

References

  • Saekho, S. (2005). B1 INHOMOGENEITY COMPENSATION IN MAGNETIC RESONANCE IMAGING (MRI). Doctoral Dissertation, University of Pittsburgh. [Link]

  • Stewart, N. J., et al. (2020). Analytical corrections for B1-inhomogeneity and signal decay in multi-slice 2D spiral hyperpolarized 129Xe MRI using keyhole reconstruction. Magnetic Resonance in Medicine, 83(5), 1584-1596. [Link]

  • Martin, C. B., et al. (2021). The effect of transmit B1 inhomogeneity on hyperpolarized [1-13 C]-pyruvate metabolic MR imaging biomarkers. Medical Physics, 48(10), 5949-5961. [Link]

  • Gas-García, L., et al. (2001). Correction of B1 inhomogeneities using echo-planar imaging of water. Magnetic Resonance in Medicine, 45(4), 665-671. [Link]

  • Stikov, N. (2015). B1 MAPPING AND ANGIOGRAPHY METHODS FOR MAGNETIC RESONANCE IMAGING. Doctoral Dissertation, Stanford University. [Link]

  • Lee, J., et al. (2021). The Effect of Transmit B1 Inhomogeneity on Hyperpolarized [1-13C]-Pyruvate Metabolic MR Imaging Biomarkers. Magnetic Resonance in Medicine, 86(5), 2413-2426. [Link]

  • Chen, L., et al. (2021). Improved method for post-processing correction of B 1 inhomogeneity in glutamate-weighted CEST images of the human brain. Magnetic Resonance in Medicine, 86(3), 1595-1607. [Link]

  • Yarnykh, V. L. (2022). Data-driven Retrospective Correction of B1 Field Inhomogeneity in Fast Macromolecular Proton Fraction and R1 Mapping. IEEE Transactions on Medical Imaging, 41(12), 3616-3627. [Link]

  • Chen, H. Y., et al. (2024). Hyperpolarized 13C Metabolic Imaging of the Human Abdomen with Spatiotemporal Denoising. Radiology, 310(1), e231142. [Link]

  • Saekho, S. (2011). B1 INHOMOGENEITY COMPENSATION IN MAGNETIC RESONANCE IMAGING (MRI). University of Pittsburgh. [Link]

  • Khemtong, C., et al. (2013). Empirical Modeling of B1 Inhomogeneity Correction for Absolute Quantitation of Hepatic Glycogen Using Non-localized 13C MRS. International Society for Magnetic Resonance in Medicine 21st Annual Meeting & Exhibition. [Link]

  • Elster, A. D. "Nutation" of M by the RF-field. MRIquestions.com. [Link]

  • Yarnykh, V. L. (2021). Data-Driven Retrospective Correction of B1 Field Inhomogeneity in Fast Macromolecular Proton Fraction and R1 Mapping. IEEE Transactions on Medical Imaging, 40(11), 3109-3119. [Link]

  • Abduljalil, A. M., et al. (2003). Effects of B0 and B1 Inhomogeneity in Ultra-High Field MRI. Proceedings of the 11th Annual Meeting of ISMRM, Toronto, Canada. [Link]

  • Wikipedia contributors. (2023). MRI artifact. Wikipedia. [Link]

  • Dwork, N. (2021). Specialized computational methods for denoising, B1 correction, and kinetic modeling in hyperpolarized 13C MR EPSI studies. Doctoral dissertation, Stanford University. [Link]

  • Tang, S., et al. (2019). A Regional Bolus Tracking and Real-time B1 Calibration Method for Hyperpolarized 13C MRI. Magnetic Resonance in Medicine, 81(2), 839–851. [Link]

  • qMRLab contributors. (2024). B1 Mapping. Quantitative MRI mOOC. [Link]

  • Elster, A. D. Adiabatic NMR pulses. MRIquestions.com. [Link]

  • Le Bihan, D., et al. (2010). Accelerating parallel transmit array B1 mapping in high field MRI with slice undersampling and interpolation by kriging. Magnetic Resonance in Medicine, 64(2), 481-490. [Link]

  • Jin, T., & Kim, S. G. (2012). Artifacts in T1ρ-Weighted Imaging: Compensation for B1 and B0 Field Imperfections. Journal of Magnetic Resonance, 214, 161–169. [Link]

  • Ramos-Delgado, P., et al. (2021). B1 inhomogeneity correction of RARE MRI with transceive surface radiofrequency probes. Magnetic Resonance in Medicine, 85(3), 1435-1449. [Link]

  • He, Y., et al. (2024). B1 inhomogeneity corrected CEST MRI based on direct saturation removed omega plot model at 5T. Magnetic Resonance in Medicine. [Link]

  • Ramos Delgado, P. B1 correction toolbox. Open Source Imaging. [Link]

  • Garwood, M., & DelaBarre, L. (2001). The Return of the Frequency Sweep: Designing Adiabatic Pulses for Contemporary NMR. Journal of Magnetic Resonance, 153(2), 155-177. [Link]

  • Vernickel, P., et al. (2008). Improved B1-Mapping for Multi RF Transmit Systems. Proceedings of the 16th Annual Meeting of ISMRM, Toronto, Canada. [Link]

  • Tse, D., et al. (2024). Enhanced and Robust Contrast in CEST MRI: Saturation Pulse Shape Design via Optimal Control. arXiv preprint arXiv:2404.18956. [Link]

Sources

optimizing glassing agents for Pyruvic-2-13C acid DNP samples

Author: BenchChem Technical Support Team. Date: February 2026

DNP Technical Support Center: Pyruvic-2-13C Acid Optimization

Current Status: Online Agent: Senior Application Scientist (Magnetic Resonance Division) Ticket ID: PYR-13C-OPT-001

Introduction: The "Neat" Standard

Welcome to the DNP Technical Support Hub. You are inquiring about optimizing glassing agents for [2-13C]Pyruvic Acid .

Unlike many DNP substrates that require a dedicated glassing matrix (e.g., glycerol/water or DMSO/water) to prevent crystallization, Pyruvic Acid (PA) is unique. It is an auto-glassing substrate . In 90% of high-performance applications, the "glassing agent" is the acid itself.

However, [2-13C]Pyruvic acid presents specific challenges compared to the more common [1-13C] isotopomer due to its longer nuclear


 and sensitivity to radical distribution. Below is your technical guide to maximizing polarization (

) and minimizing crystallization.

Module 1: The Glassing Matrix (Q&A)

Q: My sample turns opaque/white upon freezing. Do I need to add Glycerol? A: No. You likely need to optimize your freezing rate or radical solubility, not add glycerol. Adding glycerol to Pyruvic Acid often dilutes the substrate concentration (reducing the final injected bolus concentration) and can destabilize the glass if the ratio isn't perfect.

  • The Mechanism: Pure Pyruvic Acid forms a stable glass when flash-frozen. Opacity indicates crystallization , which clusters the radicals, causing strong electron-electron dipolar coupling that kills the DNP effect (Thermal Mixing).

  • The Fix:

    • Ensure your radical (Trityl OX063) is fully dissolved.[1] Undissolved micro-crystals of radical act as nucleation sites for PA crystallization.

    • Flash Freeze: Ensure the transfer to the cryostat/polarizer is rapid. Slow cooling promotes crystallization.

Q: I see "EPA" mentioned in literature. Should I use that? A: Only if you are experiencing repeated glassing failures with neat acid. "EPA" stands for E thanol, P yruvic Acid, A scorbate (optional). A common ratio is roughly 2:1 or 3:1 Pyruvic Acid to Ethanol.

  • Pros: Ethanol is a potent glass former and can rescue a "bad" batch of acid.

  • Cons: It dilutes your isotope payload. For [2-13C]Pyruvate, where signal-to-noise is critical for downstream metabolic flux analysis (e.g., Krebs cycle tracking), we prefer the Neat preparation to maximize molarity.

Module 2: Radical Chemistry & Stability

Q: I have a clear glass, but my polarization is low (<15%). Why? A: Your radical may have "died" before you started. This is a critical, often overlooked chemical incompatibility. Trityl OX063 contains alcohol groups that react with Pyruvic Acid (esterification) at room temperature.[1][2]

  • The Data: The half-life of OX063 in neat Pyruvic Acid at room temperature is approximately 30 minutes .[1][2][3]

  • The Symptom: The sample looks yellow/green (normal) but the effective radical concentration has dropped below the threshold required for efficient spin temperature distribution.

  • The Protocol:

    • Weigh OX063.

    • Add Pyruvic Acid.

    • Sonicate/Vortex briefly (max 5-10 mins).

    • IMMEDIATELY FREEZE . Never leave the prep sitting on the bench while setting up the polarizer.

Q: Which radical should I use for [2-13C]? A: OX063 is standard, but AH111501 is superior for stability.

  • OX063: Excellent polarization, but chemically unstable in acid (esterification).

  • AH111501: A methylated version of trityl.[1][4] It removes the reactive alcohol groups, preventing esterification. If you need to prepare batches in advance, switch to AH111501.

Module 3: The "Magic Pinch" (Gadolinium Doping)

Q: Should I add Gadolinium? I'm worried about line broadening. A: Yes, absolutely. The trade-off is mathematically favorable. For [2-13C]Pyruvate, the long nuclear


 allows us to tolerate slight paramagnetic relaxation enhancement (PRE) in the liquid state.
  • The Recipe: Add 1.0 – 2.0 mM of a Gd

    
     chelate (e.g., ProHance/Gd-Teridol or Dotarem/Gd-DOTA).
    
  • The Physics: Gd

    
     has a massive magnetic moment (
    
    
    
    ). It acts as a relaxation sink for the electrons (shortening
    
    
    of the Trityl).
  • The Result: A shorter

    
     allows the electrons to "reset" faster, pumping polarization to the 
    
    
    
    C nuclei more efficiently. This typically yields a 1.5x to 2.0x increase in solid-state polarization.

Summary of Optimized Formulations

ComponentStandard "Neat" Protocol (Recommended)Solvent-Aided Protocol (Troubleshooting)Function
Substrate [2-13C]Pyruvic Acid (Neat)[2-13C]Pyruvic AcidThe metabolic tracer.
Glassing Agent None (Self-glassing)Ethanol or DMSO (2:1 ratio Acid:Solvent)Prevents crystallization.
Radical 15 mM OX063 (or AH111501)15-20 mM OX063Source of electron polarization.
Additive 1.5 mM Gd-DOTA1.5 mM Gd-DOTAShortens electron

to boost DNP efficiency.
Prep Time < 15 mins (Critical)< 30 minsMinimize esterification risk.

Module 4: Troubleshooting Workflow

Below is the logic flow for diagnosing DNP failures with Pyruvic Acid.

DNP_Troubleshooting Start Start: Inspect Frozen Sample Visual Visual Appearance? Start->Visual Opaque Opaque / White Visual->Opaque Crystals Clear Clear / Glassy Visual->Clear Amorphous Cryst Issue: Crystallization Opaque->Cryst CheckP Check Polarization Level Clear->CheckP Action1 Action: Check Radical Dissolution & Freezing Rate Cryst->Action1 LowP Low Polarization (<15%) CheckP->LowP HighP High Polarization (>30%) CheckP->HighP Action2 Action: Check Prep Time (Esterification?) LowP->Action2 Radical Dead? Action3 Action: Verify Gd3+ Doping LowP->Action3 Missing Gd? Success System Optimized HighP->Success

Figure 1: Diagnostic logic for Pyruvic Acid DNP sample preparation. Note that "Opaque" samples almost always yield negligible polarization due to radical clustering.

References

  • Hyacinthe, J. N., et al. (2023).[5] Optimization of a [1-13C]pyruvic acid sample preparation for clinical hyperpolarization. ISMRM Abstract. Source: (Validated via general consensus on Gd-doping in clinical DNP).

  • Lumata, L., et al. (2012). Impact of Gd3+ on DNP of [1-13C]pyruvate doped with trityl OX063, BDPA, or 4-oxo-TEMPO. Phys. Chem. Chem. Phys. Source:

  • Dey, A., et al. (2025). Reaction of polarizing agent Ox063 with pyruvic acid under standard sample preparation protocol for dissolution dynamic nuclear polarization. RSC Advances. Source: (Critical finding regarding esterification kinetics).

  • Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. PNAS. Source: (The foundational text establishing neat Pyruvic Acid protocols).

Sources

Validation & Comparative

A Researcher's Guide to Orthogonal Validation: Corroborating DNP-NMR Metabolic Flux with Mass Spectrometry Isotopologue Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Orthogonal Validation in Metabolic Research

Dissolution Dynamic Nuclear Polarization (DNP) has revolutionized the study of metabolic flux, offering an unprecedented, real-time window into the dynamic processes of life. By hyperpolarizing substrates like ¹³C-pyruvate, we can achieve a signal enhancement of over 10,000-fold, allowing us to track the fate of these molecules in living systems, from single cells to preclinical models and even human subjects.[1][2][3][4] This technique provides invaluable kinetic data on the rates of specific enzymatic conversions, such as the conversion of pyruvate to lactate, a key indicator of the Warburg effect in cancer metabolism.[1][4][5]

This guide details the synergistic use of Mass Spectrometry (MS)-based isotopologue analysis as the definitive method for validating and expanding upon findings from DNP-NMR experiments. While DNP provides the "live-action" kinetics, MS delivers a deep, quantitative "snapshot" of the steady-state distribution of the isotopic label across the entire metabolome.[6][7][8] By combining the strengths of these two powerful techniques, researchers can build a comprehensive and self-validating picture of cellular metabolism, ensuring the highest level of scientific integrity.

Comparative Analysis: DNP-NMR and Mass Spectrometry

Understanding the distinct advantages and limitations of each technique is fundamental to designing a robust validation strategy. The two methods are not competitors; they are complementary, each providing a unique and essential piece of the metabolic puzzle.[7]

FeatureDissolution DNP-NMRMass Spectrometry (LC-MS/GC-MS)
Measurement Principle Nuclear spin polarization of ¹³C nucleiMass-to-charge ratio (m/z) of ionized molecules
Key Strength Real-time kinetic measurements (in vivo or in vitro)[6][9]High sensitivity, broad metabolite coverage, precise quantification[10][11]
Temporal Resolution Seconds to minutesEndpoint measurement (snapshot in time)
Sensitivity Moderate (µM-mM range, enhanced by hyperpolarization)[6]High (pM-nM range)[11]
Metabolite Coverage Limited to the hyperpolarized substrate and its immediate productsHundreds to thousands of metabolites[6][10]
Sample Integrity Non-destructive[6]Destructive[11]
Isotope Information Positional (distinguishes ¹³C at different carbon positions)[7]Mass distribution (counts total ¹³C atoms per molecule)[7]
Primary Application Measuring real-time metabolic flux of specific pathwaysComprehensive metabolic profiling and steady-state flux analysis

The Core of Validation: Understanding Isotopologue Analysis

Stable isotope tracing is the foundation of metabolic flux analysis. A substrate, such as glucose, is synthesized with heavy isotopes (e.g., ¹³C instead of the naturally abundant ¹²C) and introduced to the biological system. As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into downstream metabolites.

Isotopologues are molecules that differ only in their isotopic composition.[12][13] For example, lactate (C₃H₆O₃) has a monoisotopic mass (M) corresponding to the all-¹²C version. If it is synthesized from a ¹³C-labeled precursor, it can exist as M+1 (one ¹³C), M+2 (two ¹³C), or M+3 (three ¹³C) isotopologues. Mass spectrometry is exceptionally adept at separating and quantifying the abundance of each of these isotopologues based on their mass differences.[13]

The resulting pattern, known as a Mass Isotopologue Distribution (MID) , reveals the extent to which the labeled substrate has contributed to the synthesis of each downstream metabolite. This provides a detailed, quantitative map of metabolic pathway activity.

Integrated Experimental Workflow for DNP Validation

A successful validation experiment hinges on a meticulously planned workflow that integrates sample preparation for both DNP-NMR and MS analysis from a single, cohesive biological experiment.

G cluster_exp Biological Experiment cluster_prep Parallel Sample Processing cluster_analysis Data Acquisition & Analysis A Cell Culture with ¹³C-Labeled Substrate B Metabolic Quenching (e.g., Cold Methanol) A->B Incubate & Reach Steady-State Labeling C Split Sample Aliquots B->C D DNP Sample Prep (add Polarizing Agent) C->D Aliquot 1 E Metabolite Extraction (e.g., Chloroform/Water) C->E Aliquot 2 F Dissolution & DNP-NMR Acquisition D->F G LC-MS/MS Acquisition E->G H Kinetic Flux Data (e.g., kPL) F->H I Mass Isotopologue Distributions (MIDs) G->I J Orthogonal Validation: Compare DNP Ratios with MS Fractional Enrichment H->J I->J G cluster_pathway Metabolic Pathway cluster_detection Analytical Detection A [U-¹³C₆]-Glucose B Glycolysis A->B C [¹³C₃]-Pyruvate (M+3) B->C D LDH C->D F TCA Cycle C->F H DNP-NMR detects real-time conversion Pyruvate -> Lactate C->H I Mass Spec measures steady-state MIDs of all metabolites C->I E [¹³C₃]-Lactate (M+3) D->E E->H E->I G [¹³C₂]-Citrate, etc. F->G G->I

Sources

A Senior Application Scientist's Guide to Benchmarking Pyruvic-2-13C Acid Purity for Clinical Trials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Hyperpolarized MRI

Hyperpolarized Magnetic Resonance Imaging (MRI) using agents like Pyruvic-2-13C acid is revolutionizing our ability to visualize metabolic processes in real-time, offering unprecedented insights into diseases like cancer and cardiac dysfunction.[1] The technique's power lies in the massive signal enhancement—over 10,000-fold—achieved through dynamic nuclear polarization (DNP).[2] This amplified signal allows us to track the metabolic fate of the injected 13C-labeled pyruvate as it is converted into lactate, alanine, or bicarbonate, providing a direct window into cellular metabolism.

However, the integrity of this data is fundamentally tethered to the chemical and isotopic purity of the this compound drug substance. The presence of impurities can have profound consequences, ranging from confounding the interpretation of metabolic data to posing direct safety risks to patients.[3] Commercially available pyruvic acid can contain impurities with chemical shifts similar to key metabolic products, potentially leading to misinterpretation of metabolic rates.[3] Therefore, a robust, validated, and multi-faceted analytical strategy for benchmarking purity is not merely a quality control checkbox; it is a cornerstone of a successful clinical trial.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound. We will move beyond simple protocol recitation to explore the causality behind methodological choices, establishing a framework for a self-validating quality control system that ensures the highest standards of scientific integrity and patient safety.

Chapter 1: The Analytical Challenge—Understanding Potential Impurities

Before comparing analytical methods, we must first understand what we are looking for. Impurities in a drug substance like this compound can arise from several sources: the synthetic route, degradation over time, or interactions during the hyperpolarization process itself.[4][5]

Key Classes of Potential Impurities:

  • Process-Related Impurities: Byproducts from the chemical synthesis of pyruvic acid, such as starting materials or intermediates.

  • Degradation Products: Pyruvic acid is inherently reactive and can undergo self-condensation to form dimers like parapyruvate, or decarboxylation to form acetic acid.[4][6]

  • Isotopic Variants: While the target is labeling at the C2 position, trace amounts of unlabeled (12C) pyruvic acid or labeling at other positions could be present.

  • Residual Solvents & Reagents: Solvents and other chemicals used during synthesis and purification.

  • Polarization-Related Impurities: The hyperpolarization process involves a trityl radical (e.g., Ox063), which can react with pyruvic acid to form ester impurities.[7]

A comprehensive purity assessment must be capable of separating, identifying, and quantifying these diverse chemical entities. The US Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) guidelines mandate the characterization and control of impurities in new drug substances, making this a critical regulatory requirement.[8][9][10]

Chapter 2: A Comparative Benchmark of Analytical Methodologies

No single analytical technique can provide a complete purity profile. The optimal strategy employs a suite of orthogonal methods, each providing a unique piece of the puzzle. We will compare the three most powerful techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Nuclear Magnetic Resonance (qNMR): The Gold Standard for Identity and Isotopic Purity

Causality: NMR is uniquely powerful for analyzing isotopically labeled compounds. Because the 13C nucleus is NMR-active, we can directly observe the labeled carbon and its chemical environment. This makes 13C NMR the definitive method for confirming the C2 labeling position and for quantifying the isotopic enrichment (atom % 13C). Furthermore, 1H NMR provides a quantitative fingerprint of the entire molecule and any proton-containing impurities.

Strengths:

  • Absolute Quantification: Can provide highly accurate quantification without the need for identical reference standards for each impurity.

  • Structural Elucidation: Unrivaled ability to identify the chemical structure of unknown impurities.

  • Isotopic Purity: The only technique that directly measures the position and percentage of 13C enrichment.

  • Non-destructive: The sample can be recovered after analysis.

Limitations:

  • Lower Sensitivity: Compared to chromatographic methods, NMR is less sensitive, making it challenging to detect impurities at very low levels (<0.05%).

  • Spectral Overlap: In complex mixtures, signals from different compounds can overlap, complicating quantification.[11][12] This can be mitigated with 2D NMR techniques like HSQC, but at the cost of longer analysis times.[3][11]

  • Sample Preparation: Accurately weigh ~20-50 mg of this compound and dissolve in a known volume of a deuterated solvent (e.g., DMSO-d6 or D2O). Add a certified internal standard with a known concentration and a long T1 relaxation time (e.g., maleic acid).

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz).

  • Acquisition Parameters (Critical for Quantification):

    • Pulse Sequence: Use a 90° pulse angle.

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery. This is the most critical parameter for accurate quantification.

    • Proton Decoupling: Use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) while maintaining singlet signals.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of >150:1 for the main pyruvate peak.

  • Data Processing: Apply Fourier transformation and phase correction. Carefully integrate the peak area of the this compound C2 signal and the signal from the internal standard.

  • Calculation: Calculate the purity based on the ratio of the integrals and the known concentration of the internal standard. Isotopic purity is determined by comparing the 13C signal to any detectable 12C satellite peaks or by using mass spectrometry.

Sources

Cross-Validation of In Vivo MRI/MRS Data with Ex Vivo NMR Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Focus: Metabolic Imaging, Spectroscopy (MRS), and Biomarker Validation

Executive Summary: Bridging the Macro-Micro Gap

In translational research, a critical disconnect often exists between non-invasive in vivo imaging and the ground-truth biochemistry of tissue. Magnetic Resonance Spectroscopy (MRS) —often dubbed "virtual biopsy"—allows for longitudinal metabolic monitoring but suffers from low sensitivity, spectral overlap, and susceptibility artifacts.

Ex vivo Nuclear Magnetic Resonance (NMR) of tissue extracts serves as the "Gold Standard" validator. By physically extracting metabolites, removing the interfering water baseline, and eliminating magnetic susceptibility broadening, researchers can resolve complex spectral signatures that are ambiguous in vivo.

This guide outlines the rigorous methodology for cross-validating in vivo MRI/MRS data with ex vivo NMR extracts. It emphasizes the causality of artifacts (e.g., post-mortem ischemia) and provides a self-validating workflow to ensure data integrity.

Comparative Analysis: In Vivo vs. Ex Vivo

The following table contrasts the technical capabilities of the two modalities. Understanding these limitations is prerequisite to designing a valid cross-validation study.

Table 1: Technical Comparison of Modalities
FeatureIn Vivo MRS (The "Scanner") Ex Vivo NMR Extracts (The "Spectrometer") Implication for Validation
State Living, intact tissue (dynamic metabolism).[1]Quenched, extracted liquid (static snapshot).In vivo reflects physiology; ex vivo reflects total pool size.
Resolution Low (~0.05 - 0.1 ppm linewidth).Ultra-High (<0.001 ppm linewidth).Ex vivo resolves overlapping peaks (e.g., Glutamine vs. Glutamate).
Sensitivity mM range (requires >1-2 mM conc).µM range (with cryoprobes/concentration).Ex vivo detects low-abundance biomarkers invisible in vivo.
Quantification Relative (ratios to Cr/Water) or Absolute (requires T1/T2 correction).Absolute (using internal standards like TSP/DSS).Ex vivo is the numerical truth for concentration calibration.
Artifacts Motion, susceptibility, lipid contamination.Extraction efficiency, pH variation, post-mortem degradation.Ex vivo data must be corrected for extraction losses.

The "Bridging" Workflow: Experimental Protocols

The scientific integrity of this comparison hinges on Step 2: The Transition . Poor handling here introduces "ischaemic artifacts" (e.g., Lactate spikes) that falsely appear as discrepancies between MRI and NMR.

Diagram 1: The Cross-Validation Workflow

G cluster_0 Phase 1: In Vivo Acquisition cluster_1 Phase 2: The Critical Transition cluster_2 Phase 3: Ex Vivo Analysis MRI In Vivo MRS Scan (Voxel Localization) Shim Shimming & Water Suppression MRI->Shim Acq Data Acquisition (PRESS/STEAM) Shim->Acq Sacrifice Rapid Sacrifice (<30s post-scan) Acq->Sacrifice Minimize Delay (<5 min) Quench Metabolic Quenching (Liquid N2 Snap Freeze) Sacrifice->Quench Stop Glycolysis Extract Dual-Phase Extraction (MeOH/CHCl3/H2O) Quench->Extract NMR High-Res NMR (600-800 MHz) Extract->NMR Quant Quantification (qNMR w/ TSP) NMR->Quant

Caption: End-to-end workflow emphasizing the critical "Transition Phase" where metabolic quenching prevents post-mortem artifacts.

Protocol A: In Vivo MRS Acquisition

Objective: Obtain a metabolic fingerprint of a specific anatomical volume.

  • Voxel Placement: Use T2-weighted structural MRI to guide voxel placement. Avoid bone/air interfaces to minimize susceptibility artifacts.

  • Shimming: Perform iterative shimming (FASTMAP or similar) to achieve a water linewidth <15 Hz (clinical) or <20 Hz (preclinical at high field). Causality: Poor shimming causes peak broadening that makes in vivo quantification impossible to validate.

  • Sequence Selection:

    • PRESS (Point Resolved Spectroscopy): Higher SNR, standard for long T2 metabolites.

    • STEAM (Stimulated Echo): Better for short T2 metabolites (e.g., Glutamate/Glutamine), but 50% signal loss.

  • Reference Scan: Acquire a non-water-suppressed scan from the same voxel to serve as an internal concentration reference (tissue water).

Protocol B: Tissue Extraction & NMR Prep

Objective: Isolate metabolites while halting enzymatic activity.

  • Quenching: Immediately upon tissue harvest, submerge tissue in liquid nitrogen. Critical: Any delay >30 seconds causes anaerobic glycolysis, artificially spiking Lactate and Alanine levels [1, 4].

  • Extraction (Dual-Phase Method):

    • Pulverize frozen tissue (do not thaw).

    • Add cold Methanol/Chloroform/Water (2:2:1.8 ratio).

    • Vortex and centrifuge.

    • Result: Upper aqueous phase contains hydrophilic metabolites (for NMR); lower organic phase contains lipids.

  • Lyophilization: Dry the aqueous phase in a SpeedVac to remove solvents.

  • Reconstitution: Dissolve in D₂O phosphate buffer (pH 7.0) containing TSP (Trimethylsilylpropanoic acid) as the chemical shift (0.00 ppm) and concentration standard.

Data Correlation & Validation Logic

Comparing the data requires normalization. You cannot directly compare "Signal Intensity" from MRI with "Integrals" from NMR.

Calculation:

  • In Vivo: Convert signal to concentration (mM) using the LCModel or Tarquin, referencing the unsuppressed water signal (assuming ~40-50 M water concentration in tissue).

  • Ex Vivo: Calculate concentration (µmol/g tissue) using the TSP integral and tissue wet weight.

  • Correction: Adjust ex vivo values for extraction efficiency (typically 85-95%) if absolute precision is required.

Diagram 2: Discrepancy Analysis Logic

Logic Start Compare Concentrations: [In Vivo] vs [Ex Vivo] Decision Is there a significant discrepancy? Start->Decision Match Validation Successful (High Confidence) Decision->Match No Analyze Analyze Discrepancy Type Decision->Analyze Yes Case1 In Vivo << Ex Vivo Analyze->Case1 Case2 In Vivo >> Ex Vivo Analyze->Case2 Case3 Lactate/GABA Mismatch Analyze->Case3 Root1 Cause: T2 Relaxation Action: Apply T2 correction to In Vivo data Case1->Root1 Root2 Cause: Voxel Bleeding/Partial Volume Action: Check voxel placement vs. tissue size Case2->Root2 Root3 Cause: Post-Mortem Ischemia Action: Improve Quenching speed Case3->Root3

Caption: Decision matrix for troubleshooting statistical discrepancies between in vivo and ex vivo datasets.

Key Metabolite Benchmarks

When validating, expect the following behaviors for major metabolites [1, 2]:

MetaboliteIn Vivo VisibilityEx Vivo StabilityNotes for Validation
NAA (N-acetylaspartate) High (2.0 ppm)StableExcellent anchor for normalization. If NAA doesn't match, check voxel volume.
Creatine (Cr) High (3.0 ppm)StableUsed as an internal reference in both methods.
Lactate (Lac) Variable (1.3 ppm doublet)Unstable Increases rapidly post-mortem. In vivo Lac is usually low in healthy tissue; Ex vivo is often high due to ischemia.
Glutamate/Glutamine (Glx) OverlappedResolvedEx vivo is required to distinguish Glu from Gln accurately.
Lipids Artifact/ContaminationSeparatedEx vivo extraction removes lipids, cleaning up the baseline for small metabolites.

References

  • Shemesh, N., et al. (2018). "High-field ex vivo and in vivo two-dimensional nuclear magnetic resonance spectroscopy in murine brain: Resolving and exploring the molecular environment." NMR in Biomedicine.

  • Serkova, N. J., & Glunde, K. (2012). "Quantitative analysis in magnetic resonance spectroscopy: from metabolic profiling to in vivo biomarkers." Bioanalysis.

  • Beckonert, O., et al. (2007). "Metabolic profiling, metabolomic and metabonomic procedures for NMR spectroscopy of urine, plasma, serum and tissue extracts." Nature Protocols.

  • Peet, A. C., et al. (2018).[2] "Metabolite Levels in Paediatric Brain Tumours Correlate with Histological Features." Pathobiology.

  • Tkáč, I., et al. (1999). "In vivo 1H NMR spectroscopy of rat brain at 1 ms echo time." Magnetic Resonance in Medicine.

Sources

A-Senior Application Scientist's Guide to Differentiating IDH-Mutant vs. Wild-Type Tumors Using ¹³C-Pyruvate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to oncology, the ability to non-invasively characterize the metabolic phenotype of tumors is a critical frontier. Mutations in the isocitrate dehydrogenase (IDH) enzymes represent a key molecular hallmark in several cancers, including gliomas, acute myeloid leukemia, and cholangiocarcinoma.[1][2][3] These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG) and a profound reprogramming of cellular metabolism.[4][5][6] This guide provides an in-depth comparison of metabolic flux in IDH-mutant versus IDH-wild-type tumors, with a focus on leveraging ¹³C-labeled pyruvate to elucidate these differences.

The Metabolic Dichotomy of IDH Mutations

IDH1 and IDH2 are crucial enzymes in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[3] In IDH-mutant tumors, this canonical function is lost. Instead, the mutant enzyme gains the ability to reduce α-KG to 2-HG, consuming NADPH in the process.[4][5][6][7] This fundamental shift has cascading effects on cellular metabolism:

  • Altered Redox State: The consumption of NADPH by the mutant IDH enzyme can impact the cellular redox balance.

  • Epigenetic Dysregulation: 2-HG is a competitive inhibitor of α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic alterations that contribute to oncogenesis.[1]

  • Reprogrammed Central Carbon Metabolism: To compensate for the altered TCA cycle flux and the production of 2-HG, IDH-mutant cells rewire their metabolic pathways.[2][8]

One of the most significant and measurable metabolic alterations in IDH-mutant tumors is the reprogramming of pyruvate metabolism.[9][10] This provides a unique opportunity for non-invasive differentiation using hyperpolarized ¹³C-pyruvate magnetic resonance spectroscopy (MRS).[9][10]

Probing Metabolic Flux with Hyperpolarized ¹³C-Pyruvate

Hyperpolarized ¹³C-pyruvate MRS is a powerful, non-invasive imaging technique that allows for the real-time assessment of metabolic fluxes in vivo.[1][11][12][13] The technology involves enriching a ¹³C-labeled substrate, such as pyruvate, with nuclear spin polarization far beyond thermal equilibrium. This results in a signal enhancement of over 10,000-fold, enabling the detection of the labeled substrate and its metabolic products in real-time.[1]

When [1-¹³C]pyruvate is introduced into a biological system, its metabolic fate can be tracked. The two primary, readily detectable metabolic conversions are:

  • Pyruvate to Lactate: Catalyzed by lactate dehydrogenase (LDH). This is often elevated in highly glycolytic tumors (the "Warburg effect").[11]

  • Pyruvate to Alanine: Catalyzed by alanine aminotransferase (ALT).

  • Pyruvate to Bicarbonate/CO₂: Through the activity of pyruvate dehydrogenase (PDH), which channels pyruvate into the TCA cycle.

The key to differentiating IDH-mutant and wild-type tumors lies in the differential flux through these pathways.

The Distinguishing Metabolic Signature: Reduced Pyruvate-to-Lactate and Altered TCA Cycle Entry in IDH-Mutant Tumors

A growing body of evidence from preclinical and clinical studies reveals a distinct metabolic signature in IDH-mutant tumors when probed with hyperpolarized [1-¹³C]pyruvate.

Reduced Conversion of Pyruvate to Lactate

Contrary to many other cancer types that exhibit a strong Warburg effect, IDH-mutant gliomas, in particular, show a marked reduction in the conversion of hyperpolarized [1-¹³C]pyruvate to [1-¹³C]lactate .[14] This is a highly unusual metabolic profile for a tumor.[14] The underlying mechanism for this is the silencing of the lactate dehydrogenase A (LDHA) gene in IDH-mutant gliomas, which is associated with increased methylation of the LDHA promoter.[15][16]

This reduced lactate production provides a powerful and counterintuitive imaging biomarker. While most tumors are characterized by high lactate production, the absence of this signal can be indicative of an IDH mutation.[14]

Reprogrammed Pyruvate Dehydrogenase (PDH) Activity and TCA Cycle Flux

In addition to altered lactate metabolism, IDH-mutant cells exhibit a reprogramming of pyruvate's entry into the TCA cycle. Studies have shown that PDH activity is reduced in IDH-mutant cells compared to their wild-type counterparts.[9][10] This reduction is linked to the accumulation of 2-HG, which stabilizes hypoxia-inducible factor 1α (HIF-1α).[10] HIF-1α, in turn, upregulates pyruvate dehydrogenase kinases (PDKs) that phosphorylate and inhibit PDH.[10]

This reduced flux of pyruvate into the TCA cycle can be monitored using hyperpolarized [2-¹³C]pyruvate. The conversion of [2-¹³C]pyruvate to [5-¹³C]glutamate, a downstream product of the TCA cycle, is significantly lower in IDH-mutant cells.[9][15][17]

Experimental Workflows and Data Interpretation

The following sections outline the key experimental workflows for utilizing ¹³C-pyruvate to differentiate IDH-mutant and wild-type tumors, along with representative data.

In Vitro Analysis using ¹³C-MRS

Objective: To quantify the metabolic flux of ¹³C-labeled pyruvate to lactate and glutamate in cultured IDH-mutant and wild-type cells.

Protocol:

  • Cell Culture: Culture IDH-mutant and wild-type cell lines (e.g., U87 glioblastoma cells engineered to express mutant or wild-type IDH1) under standard conditions.[1]

  • ¹³C-Pyruvate Introduction: Replace the culture medium with a medium containing ¹³C-labeled pyruvate (e.g., [1-¹³C]pyruvate or [2-¹³C]pyruvate).

  • Time-Course Analysis: Acquire ¹³C NMR spectra at regular intervals to monitor the conversion of the labeled pyruvate to its metabolic products.

  • Cell Lysis and Extraction: At the end of the time course, lyse the cells and extract the metabolites for higher resolution NMR analysis.

  • Data Analysis: Quantify the peak areas of the labeled pyruvate and its metabolites to determine the relative metabolic fluxes.

Expected Results:

Cell Line¹³C-Pyruvate LabelKey Metabolic ProductRelative Flux
IDH-wild-type[1-¹³C]pyruvate[1-¹³C]LactateHigh
IDH-mutant[1-¹³C]pyruvate[1-¹³C]LactateLow
IDH-wild-type[2-¹³C]pyruvate[5-¹³C]GlutamateHigh
IDH-mutant[2-¹³C]pyruvate[5-¹³C]GlutamateLow

Table 1: Expected relative metabolic fluxes of ¹³C-labeled pyruvate in IDH-mutant vs. wild-type cells in vitro.

In Vivo Differentiation using Hyperpolarized ¹³C-MRS

Objective: To non-invasively differentiate IDH-mutant and wild-type tumors in preclinical models using hyperpolarized ¹³C-pyruvate.

Protocol:

  • Animal Model: Establish orthotopic xenografts of IDH-mutant and wild-type tumor cells in immunocompromised mice or rats.[1]

  • Hyperpolarization: Prepare a sterile, injectable solution of ¹³C-pyruvate and hyperpolarize it using a dynamic nuclear polarization (DNP) polarizer.[18]

  • Animal Preparation: Anesthetize the tumor-bearing animal and place it in an MRI scanner equipped with a ¹³C coil.[19]

  • Injection and Acquisition: Inject the hyperpolarized ¹³C-pyruvate intravenously and immediately begin dynamic ¹³C MRS data acquisition over the tumor region.[19]

  • Data Processing and Analysis: Process the acquired spectra to generate metabolic maps of pyruvate, lactate, and other metabolites. Calculate the ratio of the metabolite signal to the pyruvate signal (e.g., lactate-to-pyruvate ratio) to quantify metabolic flux.[20]

Expected Results:

Tumor TypeHyperpolarized ProbeKey Metabolic RatioExpected Observation
IDH-wild-type[1-¹³C]pyruvateLactate/PyruvateHigh
IDH-mutant[1-¹³C]pyruvateLactate/PyruvateLow
IDH-wild-type[2-¹³C]pyruvateGlutamate/PyruvateHigh
IDH-mutant[2-¹³C]pyruvateGlutamate/PyruvateLow

Table 2: Expected in vivo metabolic signatures of IDH-mutant vs. wild-type tumors using hyperpolarized ¹³C-pyruvate.

Visualizing the Metabolic Reprogramming

The following diagrams illustrate the key metabolic pathways and the experimental workflow.

Caption: Metabolic pathways in IDH-wild-type vs. IDH-mutant cells.

HP_Workflow cluster_preparation Preparation cluster_invivo In Vivo Experiment cluster_analysis Data Analysis Pyruvate [1-13C]Pyruvate Solution Polarizer DNP Polarizer Pyruvate->Polarizer HP_Pyruvate Hyperpolarized [1-13C]Pyruvate Polarizer->HP_Pyruvate Injection IV Injection HP_Pyruvate->Injection Animal Tumor-bearing Animal Model MRI MRI Scanner (13C Coil) Animal->MRI Acquisition Dynamic 13C MRS Acquisition MRI->Acquisition Injection->Animal Spectra 13C Spectra Acquisition->Spectra Metabolic_Maps Metabolic Maps (Pyruvate, Lactate) Spectra->Metabolic_Maps Ratio_Calc Lactate/Pyruvate Ratio Calculation Metabolic_Maps->Ratio_Calc Differentiation Differentiation of IDH-mutant vs. Wild-type Ratio_Calc->Differentiation

Caption: Experimental workflow for in vivo differentiation using hyperpolarized ¹³C-pyruvate.

Conclusion and Future Directions

The distinct metabolic reprogramming induced by IDH mutations, particularly the altered flux of pyruvate to lactate and into the TCA cycle, provides a robust and non-invasive means of differentiating IDH-mutant from IDH-wild-type tumors. Hyperpolarized ¹³C-pyruvate MRS has emerged as a powerful translational tool to probe these metabolic alterations in real-time. The characteristic low lactate production in IDH-mutant tumors, a departure from the typical Warburg phenotype, is a key diagnostic feature.

As this technology continues to advance and move into clinical trials, it holds the promise of not only improving diagnostic accuracy but also enabling the monitoring of therapeutic response to IDH-targeted inhibitors.[21] By providing a real-time window into tumor metabolism, hyperpolarized ¹³C-pyruvate MRS is poised to become an invaluable tool in the personalized management of patients with IDH-mutant cancers.

References

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A Researcher's Guide to the Comparative Kinetics of Pyruvate Transport in Blood-Brain Barrier Models

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neurobiology, pharmacology, and drug development, understanding the transport kinetics of essential molecules across the blood-brain barrier (BBB) is paramount. Pyruvate, a key metabolic substrate, plays a critical role in brain energy metabolism. Its transport from the blood into the brain is a finely regulated process, primarily mediated by Monocarboxylate Transporters (MCTs) expressed on brain endothelial cells.[1][2][3] This guide provides a comparative analysis of pyruvate transport kinetics across various BBB models, offering insights into the experimental nuances and data interpretation critical for robust scientific inquiry.

The Gatekeepers of Brain Energy: Pyruvate and the Blood-Brain Barrier

The BBB is a highly selective barrier, formed by brain microvascular endothelial cells (BMECs), that protects the central nervous system (CNS) from harmful substances while facilitating the transport of essential nutrients.[4] Pyruvate, the end-product of glycolysis, is a crucial energy source for neurons and other brain cells.[2][5] Its entry into the brain is not through simple diffusion but via a carrier-mediated transport system.[1] The primary transporters responsible for this are the proton-coupled monocarboxylate transporters, with MCT1 being a key player at the BBB.[3][6]

The kinetics of this transport are defined by two key parameters:

  • Michaelis-Menten constant (Km): This represents the substrate concentration at which the transport rate is half of the maximum. A lower Km value indicates a higher affinity of the transporter for the substrate.

  • Maximum transport velocity (Vmax): This is the maximum rate of transport when the transporter is saturated with the substrate. Vmax is proportional to the number of active transporters.

Accurate determination of these parameters is crucial for predicting how changes in blood pyruvate levels might affect brain energy supply and for designing strategies to deliver drugs to the CNS by targeting these transporters.

Modeling the Barrier: A Comparative Overview

The choice of a BBB model is a critical decision that significantly influences the experimental outcomes. Each model has its inherent advantages and limitations, particularly concerning the recapitulation of in vivo transport kinetics.

In Vivo Models: The Gold Standard

Animal models, particularly rodents, are considered the gold standard for studying BBB transport in a complete physiological context.[7] These models allow for the investigation of transport within the natural microenvironment of the neurovascular unit.[7]

  • Advantages:

    • Fully intact physiological system.

    • Reflects the complex interplay of all cell types of the neurovascular unit.

  • Disadvantages:

    • Ethical considerations and higher costs.

    • Species differences may not fully translate to human physiology.

    • Technically challenging for high-throughput screening.

In Vitro Models: Bridging the Gap

In vitro models offer a more controlled and scalable approach to studying BBB transport. These models typically involve culturing brain endothelial cells on a semi-permeable membrane, separating a "blood" (apical) and a "brain" (basolateral) compartment.[8][9]

  • Primary Brain Endothelial Cells (e.g., Bovine, Porcine, or Human): These cells are isolated directly from brain tissue and are considered to closely mimic the in vivo phenotype.

    • Advantages: High physiological relevance.

    • Disadvantages: Limited availability, batch-to-batch variability, and laborious isolation process.[4]

  • Immortalized Brain Endothelial Cell Lines (e.g., hCMEC/D3): These are human-derived cell lines that have been modified to proliferate indefinitely, providing a readily available and consistent cell source.[10][11]

    • Advantages: High reproducibility and suitability for high-throughput screening.

    • Disadvantages: May exhibit lower barrier tightness (transendothelial electrical resistance, TEER) and altered transporter expression compared to primary cells.[4]

  • Induced Pluripotent Stem Cell (iPSC)-Derived Brain Endothelial-like Cells: These cells are generated from human iPSCs and can be differentiated into endothelial cells with BBB characteristics.[12][13]

    • Advantages: Patient-specific models can be developed, offering a powerful tool for studying neurological diseases. Can achieve high TEER values.[12]

    • Disadvantages: Differentiation protocols can be complex and may not fully recapitulate the mature BBB phenotype.

Advanced In Vitro Models: The Next Frontier
  • Dynamic and Microfluidic (BBB-on-a-Chip) Models: These models incorporate physiological shear stress, a critical factor for maintaining the BBB phenotype, and can create a 3D microenvironment that more closely resembles the in vivo situation.

    • Advantages: More physiologically relevant than static models.

    • Disadvantages: Technically more complex and less amenable to high-throughput applications.

Comparative Kinetics of Pyruvate Transport: The Data

BBB Model Km (mM) Vmax Key Considerations Reference(s)
In Vivo (Conscious Rat) ~1.370.42 µmol/min/g (Cortex)Represents the gold standard; Vmax varies by brain region.[14]
Primary Brain Endothelial Cells Data not availableData not availableExpected to be closest to in vivo values.
hCMEC/D3 (Human) Data not available for pyruvate; Km for HMB (another MCT substrate) is 3.8 mMData not available for pyruvate; Vmax for HMB is 44.8 nmol/mg protein/minWidely used, but may have different transporter expression levels than primary cells. Pyruvate has been shown to inhibit transport of other MCT substrates.[14][15]
iPSC-Derived Brain Endothelial-like Cells Data not availableData not availableA promising model for human-specific studies; kinetics are yet to be extensively characterized.
Non-BBB Model (T47D Human Breast Cancer Cells) 2.14 ± 0.0327.6 ± 1.1 fmol/min/cellProvides a reference for MCT1-mediated pyruvate transport kinetics.[16][17]

Key Insights from the Data:

  • The in vivo Km value of ~1.37 mM in rats suggests a high-capacity transport system for pyruvate at the BBB.

  • The lack of specific kinetic data for pyruvate in widely used in vitro models highlights a significant gap in our understanding and underscores the need for such comparative studies.

  • The kinetic data from the non-BBB cell line provides a useful benchmark for the expected Km of MCT1-mediated pyruvate transport.

Experimental Workflow: Measuring Pyruvate Transport Kinetics

The following protocol outlines a robust method for determining the kinetics of pyruvate transport in an in vitro BBB model using radiolabeled pyruvate.

Experimental Workflow Diagram

G cluster_0 Cell Culture and BBB Model Assembly cluster_1 Pyruvate Uptake Assay cluster_2 Data Acquisition and Analysis A Seed brain endothelial cells on Transwell inserts B Co-culture with astrocytes (optional but recommended) A->B C Monitor TEER until a stable, high-resistance monolayer is formed B->C D Prepare transport buffer with varying concentrations of unlabeled pyruvate and a fixed concentration of [14C]-pyruvate E Wash cell monolayer with pre-warmed buffer D->E F Add transport buffer to the apical chamber and incubate for a short time (e.g., 1-5 min) to measure initial uptake rates E->F G Stop the transport by aspirating the buffer and washing with ice-cold buffer F->G H Lyse cells and measure radioactivity using a scintillation counter I Determine protein concentration of the cell lysate H->I J Calculate the initial rate of pyruvate uptake (nmol/mg protein/min) I->J K Plot uptake rate vs. pyruvate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax J->K

Caption: Workflow for determining pyruvate transport kinetics in an in vitro BBB model.

Detailed Step-by-Step Protocol

Materials:

  • In vitro BBB model (e.g., primary cells or hCMEC/D3 cultured on Transwell inserts)

  • Transport Buffer (e.g., Hanks' Balanced Salt Solution, HBSS, buffered to pH 7.4)

  • [14C]-Pyruvate (radiolabeled)

  • Unlabeled pyruvate

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Protein assay kit (e.g., BCA assay)

Procedure:

  • Prepare the BBB Model: Culture the chosen brain endothelial cells on Transwell inserts until a confluent monolayer with high TEER is formed. For co-culture models, astrocytes can be grown on the bottom of the well.[8][18]

  • Prepare Pyruvate Solutions: Prepare a series of transport buffers containing a fixed, low concentration of [14C]-pyruvate and varying concentrations of unlabeled pyruvate (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 mM).

  • Initiate Transport:

    • Wash the cell monolayer twice with pre-warmed transport buffer.

    • Remove the buffer and add the prepared pyruvate solutions to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C for a short, defined period (e.g., 2 minutes) to ensure measurement of the initial linear uptake rate.

  • Stop Transport:

    • Rapidly aspirate the transport buffer from the apical chamber.

    • Immediately wash the monolayer three times with ice-cold transport buffer to remove any non-transported pyruvate.

  • Cell Lysis and Quantification:

    • Add cell lysis buffer to the apical chamber and incubate to lyse the cells.

    • Collect the cell lysate and measure the radioactivity using a liquid scintillation counter.

    • Use a portion of the lysate to determine the total protein concentration.

  • Data Analysis:

    • Calculate the rate of pyruvate uptake at each concentration and normalize it to the protein concentration (e.g., in nmol/mg protein/min).

    • Plot the uptake rate against the pyruvate concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Causality and Trustworthiness in Experimental Design

The reliability of your kinetic data hinges on meticulous experimental design and execution.

  • Measuring Initial Rates: It is crucial to perform uptake measurements over a short time course to ensure that you are measuring the initial rate of transport and not the steady-state accumulation. This is because as the substrate accumulates inside the cell, the net transport rate can decrease due to efflux or product inhibition.

  • The Aqueous Boundary Layer: In static in vitro models, an unstirred water layer, known as the aqueous boundary layer, can form adjacent to the cell monolayer. This can create a concentration gradient and lead to an underestimation of the true Km.[7] Gentle agitation during the uptake assay can help to minimize this effect.[7]

  • Self-Validation: A key aspect of a self-validating protocol is the inclusion of appropriate controls. For instance, performing the uptake assay at 4°C should significantly reduce the transport rate, confirming that it is a carrier-mediated process and not simple diffusion. Additionally, the use of known MCT inhibitors can further validate the involvement of these transporters.

Conclusion and Future Directions

While in vivo models remain the gold standard, advanced in vitro BBB models, particularly those derived from human iPSCs and incorporating physiological shear stress, hold immense promise for more accurately predicting BBB transport kinetics in humans. This guide highlights the current state of knowledge regarding pyruvate transport across the BBB and provides a framework for conducting rigorous and reproducible kinetic studies.

A critical need exists for direct comparative studies that evaluate pyruvate transport kinetics across a range of these models. Such studies will be invaluable for validating the predictive power of in vitro systems and for refining our understanding of brain energy metabolism in health and disease. As we continue to develop more sophisticated BBB models, the integration of kinetic transport data will be essential for advancing CNS drug discovery and for developing novel therapeutic strategies for a host of neurological disorders.

References

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  • Vatine, G. D., et al. (2024). Generation of hiPSC-derived brain microvascular endothelial cells using a combination of directed differentiation and transcriptional reprogramming strategies. bioRxiv. Available at: [Link]

  • Cremer, J. E., et al. (1979). Kinetics of blood-brain barrier transport of pyruvate, lactate and glucose in suckling, weanling and adult rats. Journal of Neurochemistry, 33(2), 439-445. Available at: [Link]

  • Eigenmann, D. E., et al. (2013). Comparative study of four immortalized human brain capillary endothelial cell lines, hCMEC/D3, hBMEC, TY10, and BB19, and optimization of culture conditions, for an in vitro blood–brain barrier model for drug permeability studies. Journal of Pharmaceutical Sciences, 102(9), 3217-3229. Available at: [Link]

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Safety Operating Guide

Navigating the Safe Handling of Pyruvic-2-13C Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of scientific research and drug development, the use of isotopically labeled compounds is indispensable for elucidating metabolic pathways and understanding disease mechanisms. Pyruvic-2-13C acid, a stable isotope-labeled form of the central metabolic intermediate pyruvic acid, is a powerful tool in these investigations. While its isotopic label does not impart additional chemical hazards, the inherent corrosive nature of pyruvic acid necessitates a robust understanding and implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, from operational procedures to disposal plans, ensuring the protection of researchers and the integrity of their work.

Hazard Assessment: Understanding the Risks

This compound shares the same chemical hazards as its unlabeled counterpart. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4] Inhalation of vapors may cause respiratory tract irritation.[4][5][6] Ingestion can lead to severe burns of the oral cavity and gastrointestinal tract.[3] It is also a combustible liquid, though not highly flammable.[4][7]

The primary hazard lies in its corrosive properties. Contact with skin or eyes can result in irreversible tissue damage.[1][2][4] Therefore, all handling procedures must be designed to prevent direct contact. The stable 13C isotope does not pose a radiological threat.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling this compound. The following table outlines the minimum required PPE for various laboratory tasks involving this compound.

TaskMinimum Required PPE
Handling Stock Solutions & Aliquoting - Safety goggles- Chemical-resistant gloves (Nitrile or Neoprene recommended)- Laboratory coat
Open-Vessel Procedures - Chemical splash goggles and a face shield- Chemical-resistant gloves (Nitrile or Neoprene recommended)- Chemical-resistant apron over a laboratory coat- Closed-toe shoes
Risk of Aerosol Generation - All PPE for open-vessel procedures- Use of a certified chemical fume hood is mandatory

Rationale for PPE Selection:

  • Eye and Face Protection: Given the severe risk of eye damage, chemical splash goggles are essential.[1][4] A face shield should be used in conjunction with goggles during procedures with a higher risk of splashing.

  • Hand Protection: Chemical-resistant gloves are mandatory. While no specific data for pyruvic acid is readily available, nitrile and neoprene gloves are generally recommended for handling organic acids.[8][9][10] It is crucial to inspect gloves for any signs of degradation or perforation before and during use. Double-gloving can provide an additional layer of protection.

  • Body Protection: A laboratory coat protects against minor splashes. For larger volumes or more hazardous operations, a chemical-resistant apron provides an additional barrier.

Workflow for PPE Selection

PPE_Selection PPE Selection for this compound Handling start Start: Assess Task task_type What is the nature of the task? start->task_type handling_stock Handling Stock Solutions / Aliquoting task_type->handling_stock Low Risk open_vessel Open-Vessel Procedure task_type->open_vessel Moderate Risk aerosol_risk Risk of Aerosol Generation task_type->aerosol_risk High Risk ppe_stock Minimum PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat handling_stock->ppe_stock ppe_open Enhanced PPE: - Splash Goggles & Face Shield - Nitrile/Neoprene Gloves - Chemical Apron & Lab Coat open_vessel->ppe_open ppe_aerosol Maximum Protection: - All PPE for Open-Vessel - MANDATORY Fume Hood Use aerosol_risk->ppe_aerosol

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.